2-Chloro-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGPWGCRVKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378380 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219735-99-6 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide to 2-Chloro-4-methoxyphenylboronic Acid: Synthesis, Applications, and Best Practices
This compound, identified by the CAS Number 219735-99-6 , is an organoboron compound of significant interest to the scientific community, particularly those in drug discovery, medicinal chemistry, and materials science.[1][2][3] As a substituted arylboronic acid, its primary utility lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct complex molecular architectures.[4][5]
The strategic placement of the chloro and methoxy substituents on the phenyl ring influences the electronic properties and reactivity of the molecule.[1][5] This allows chemists to fine-tune steric and electronic effects in the target molecule, making it an invaluable intermediate for synthesizing biologically active compounds and advanced materials.[4][5][6] This guide provides an in-depth examination of its properties, synthesis, core applications, and the critical protocols for its successful use in the laboratory.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound typically appears as a white to off-white crystalline powder and is soluble in many polar organic solvents.[1][4] Its stability can be sensitive to moisture, and it may exist in equilibrium with its anhydride form (a trimeric boroxine).
| Property | Value | Source(s) |
| CAS Number | 219735-99-6 | [1][2] |
| Molecular Formula | C₇H₈BClO₃ | [1][4] |
| Molecular Weight | 186.40 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | ~202 °C | [4] |
| SMILES String | COC1=CC(Cl)=C(C=C1)B(O)O | [1] |
| InChI Key | LOCGPWGCRVKCFN-UHFFFAOYSA-N |
Synthesis and Purification: A Practical Overview
The synthesis of arylboronic acids often involves the conversion of an aryl halide or a lithiated arene with a boron electrophile. A common and effective method for preparing substituted phenylboronic acids is through ortho-lithiation followed by borylation.
A representative synthetic pathway involves the reaction of a suitable starting material, such as 2-chloro-6-fluoroanisole, with a strong base like n-butyllithium (n-BuLi) to generate a lithiated intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate (B(OMe)₃), followed by acidic workup to yield the desired boronic acid.[7]
Caption: Generalized workflow for the synthesis of arylboronic acids.
Purification Insights: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography. It is critical to ensure the final product is thoroughly dried, as residual moisture can hydrolyze the compound or interfere with subsequent coupling reactions. The isolation process may also involve extraction into an organic solvent like methyl isobutyl ketone (MIBK) from an aqueous solution.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond.[1][4][6] This reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it a favored method in pharmaceutical development.[4][8]
The Catalytic Cycle: A Self-Validating System
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, forms a boronate complex. This complex then transfers its organic group (the 2-chloro-4-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Component Selection and Causality:
| Component | Example | Role & Rationale (The "Why") |
| Aryl Halide | 4-Bromoanisole | The electrophilic partner. Bromides and iodides are more reactive than chlorides. |
| Boronic Acid | This compound | The nucleophilic partner, transfers the aryl group to the palladium center. |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | The heart of the reaction. Provides the Pd(0) species needed for the catalytic cycle.[9] |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the Pd catalyst, prevents precipitation as palladium black, and facilitates oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer. The choice affects reaction rate and yield. |
Safety, Handling, and Storage
Proper handling is crucial for both safety and experimental success. Based on available safety data sheets (SDS), this compound is classified as an irritant.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Prevent dust formation during transfer.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] Boronic acids are often stored under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction has cemented its role as a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[4] A thorough understanding of its properties, the mechanistic underpinnings of its reactions, and stringent adherence to safety protocols are essential for leveraging its full synthetic potential.
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6, Information for (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6, Suppliers of (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6 [chemnet.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 8. mdpi-res.com [mdpi-res.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. sds.strem.com [sds.strem.com]
2-Chloro-4-methoxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Chloro-4-methoxyphenylboronic Acid: Properties, Synthesis, and Core Applications
Abstract
This compound has emerged as a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, outlines a standard synthetic methodology, and offers a detailed, field-tested protocol for its application in the Suzuki-Miyaura coupling reaction. We will explore the mechanistic underpinnings of its reactivity and discuss its applications in the demanding context of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies.
Core Physicochemical & Structural Characteristics
This compound is an organoboron compound that typically appears as a white to off-white crystalline solid.[1][2] Its structure, featuring a boronic acid group ortho to a chlorine atom and para to a methoxy group, imparts a unique combination of steric and electronic properties that govern its reactivity.[2][3]
The boronic acid moiety is a Lewis acid, capable of reversibly forming tetrahedral boronate complexes, a key step in its activation for cross-coupling reactions.[4] The electron-donating methoxy group and the electron-withdrawing chlorine atom modulate the electron density of the phenyl ring, influencing the efficiency of crucial steps like transmetalation in catalytic cycles.[2][5]
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 186.40 g/mol | [1] |
| Molecular Formula | C₇H₈BClO₃ | [2][6] |
| CAS Number | 219735-99-6 | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~202 °C | [1] |
| SMILES String | OB(O)C1=CC=C(OC)C=C1Cl | |
| InChI Key | LOCGPWGCRVKCFN-UHFFFAOYSA-N |
Synthesis and Purification: A Mechanistic Approach
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate with a boron electrophile. A common and effective strategy for preparing this compound relies on the ortho-lithiation of a substituted anisole, followed by trapping with a trialkyl borate.
Causality in Reagent Selection:
-
Starting Material: 3-Chloroanisole is selected as the precursor. The methoxy group is a known ortho-directing group for lithiation, facilitating the introduction of the boron moiety at the desired C2 position.
-
Lithiation Agent: n-Butyllithium (n-BuLi) is a strong base used to deprotonate the aromatic ring. The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.
-
Boron Source: Trimethyl borate, B(OMe)₃, serves as the electrophilic boron source. The lithium-halogen exchange product attacks the electrophilic boron atom.
-
Quenching: The reaction is quenched with an acidic aqueous solution to hydrolyze the resulting boronate ester to the final boronic acid.
Visualized Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
The Suzuki-Miyaura Coupling: Mechanistic Cornerstone
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][7] This palladium-catalyzed process is a fundamental tool for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[5][8]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[8]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic "ate" complex.[9] This complex then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Visualized Catalytic Cycle
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Page loading... [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 2-Chloro-4-methoxyphenylboronic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxyphenylboronic acid, a versatile organoboron compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, analytical validation, and critical applications, with a focus on the mechanistic reasoning behind its utility in modern organic synthesis.
Core Concepts: Structure and Properties
This compound is an aromatic boronic acid derivative featuring a phenyl ring substituted with a chlorine atom, a methoxy group, and a boronic acid moiety [-B(OH)₂].[1] This specific arrangement of functional groups dictates its unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1][2] The electron-donating methoxy group and the electron-withdrawing chlorine atom create a distinct electronic profile on the aromatic ring, influencing its reactivity in cross-coupling reactions.[3]
The boronic acid group is the cornerstone of its functionality, enabling participation in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1][2][4]
Caption: Chemical structure of this compound.
Physicochemical Data
The fundamental properties of this reagent are summarized below. It typically presents as a white to off-white crystalline powder and is soluble in many polar organic solvents.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 219735-99-6 | [1][2][5][6][7] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][5] |
| Molecular Weight | 186.40 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 202 °C (lit.) | [2] |
| SMILES | COc1cc(ccc1B(O)O)Cl | [1][5] |
| InChI | 1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | [5] |
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common conceptual pathway starts from 1-bromo-2-chloro-4-methoxybenzene.
Causality in Synthesis: The choice of an organolithium-based route is driven by the efficiency of lithium-halogen exchange or directed ortho-metalation to generate the key aryl-lithium intermediate. The reaction is conducted at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions of the highly reactive organolithium species. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.
Purification is critical as boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). Recrystallization from a suitable solvent system is a common and effective method for obtaining the high-purity material required for subsequent synthetic applications. An alternative isolation method involves partitioning the product from an acetonitrile/water mixture by adding a salt, which drives the boronic acid into the organic layer.[8]
Caption: Generalized workflow for the synthesis of arylboronic acids.
Analytical Characterization
Confirming the identity and purity of this compound is essential. A combination of spectroscopic methods provides a comprehensive characterization.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~6.8-7.8 ppm), a singlet for the methoxy group (-OCH₃) protons (~3.8 ppm), and a broad singlet for the boronic acid hydroxyls (-B(OH)₂) which may be exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon. |
| FT-IR | Characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-O stretching (~1250 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or related fragments [M+H]⁺, confirming the molecular weight of 186.40 g/mol . The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature. |
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2][9] This reaction is a powerful method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][10]
Mechanistic Insight: The Suzuki reaction's success relies on a catalytic cycle involving a palladium complex.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner).
-
Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species [-B(OR)₃]⁻.[4] This boronate then transfers its organic group (the 2-chloro-4-methoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with an aryl bromide.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like anhydrous K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).[11][12]
-
Degassing: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a biphasic mixture like Toluene/Ethanol/Water or Dioxane/Water.[12] The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously at a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.
Applications in Medicinal Chemistry and Materials Science
The utility of this compound extends directly into fields where the synthesis of complex organic molecules is paramount.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of biologically active compounds.[2] For example, it has been used to prepare 8,9-dimethoxyphenanthridine compounds with selective anti-tumor activity and cyanotriazole compounds for treating trypanosomiasis.[9] Its structure is a valuable building block for creating targeted therapies.[2][13]
-
Materials Science: The boronic acid functionality is used in creating boron-containing polymers and other advanced materials. These materials can exhibit unique properties such as enhanced thermal stability and specific electronic characteristics.[2]
-
Bioconjugation: The ability of boronic acids to form reversible covalent bonds with diols makes them useful for creating sensors or targeted drug delivery systems that can bind to specific biomolecules like carbohydrates.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Boronic acids can be sensitive to moisture, and proper storage is necessary to maintain their stability and reactivity.[1] It is recommended to store at room temperature.[2]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in organic synthesis. Its well-defined structure, predictable reactivity, and central role in the robust Suzuki-Miyaura coupling reaction make it an indispensable reagent for chemists. From the development of novel anti-cancer agents to the construction of advanced materials, its applications underscore the foundational importance of organoboron chemistry in addressing modern scientific challenges. Understanding its properties, synthesis, and reaction mechanisms allows researchers to leverage its full potential in their synthetic endeavors.
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. This compound AldrichCPR 219735-99-6 [sigmaaldrich.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6, Information for (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6, Suppliers of (2-Chloro-4-methoxyphenyl)boronic acid 219735-99-6 [chemnet.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. sds.strem.com [sds.strem.com]
2-Chloro-4-methoxyphenylboronic acid synthesis route
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxyphenylboronic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound
In the landscape of modern organic synthesis, arylboronic acids stand out as exceptionally versatile and powerful building blocks.[1][2] Their stability, low toxicity, and remarkable utility in carbon-carbon bond-forming reactions have cemented their role as indispensable reagents in both academic research and industrial drug development.[3] Among these, this compound (C₇H₈BClO₃) is a particularly valuable intermediate.[4] Its substituted phenyl ring, featuring both an electron-withdrawing chlorine atom and an electron-donating methoxy group, provides a unique electronic and steric profile. This substitution pattern makes it a crucial component in the synthesis of complex molecular architectures, especially in the development of novel pharmaceuticals and advanced materials.[5][6]
This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond simple procedural lists, we will dissect the underlying chemical principles, explain the rationale behind key experimental choices, and provide detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently synthesize, purify, and characterize this pivotal compound.
Part 1: Core Synthetic Strategies
The synthesis of arylboronic acids generally involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile, typically a trialkyl borate ester. The two most prominent and reliable methods for preparing this compound are through the formation of a Grignard reagent or an organolithium species. A third, increasingly popular method involves direct, palladium-catalyzed borylation.
Synthesis via Grignard Reagent Formation
This classic and robust method remains a workhorse in organic synthesis for its reliability and scalability. The core principle involves the reaction of an aryl halide with magnesium metal to form a highly nucleophilic arylmagnesium halide (Grignard reagent), which subsequently attacks the electrophilic boron atom of a borate ester.[7]
Causality and Experimental Rationale
The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond of a suitable precursor, such as 1-bromo-2-chloro-4-methoxybenzene.[8] The resulting organometallic species effectively reverses the polarity of the aromatic carbon, transforming it from an electrophilic site into a potent carbanionic nucleophile.[7] This nucleophile readily attacks the electron-deficient boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
Critical Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic solvents, including trace amounts of water. Therefore, all glassware must be oven-dried, and all solvents must be rigorously anhydrous.
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They are aprotic and effectively solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[8]
-
Low Temperature: The subsequent borylation step is highly exothermic. Performing the addition of the Grignard reagent to the borate ester at low temperatures (e.g., -78 °C) is crucial to control the reaction rate and prevent the formation of undesired over-addition byproducts.[9]
Experimental Protocol: Grignard Route
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of 1-bromo-2-chloro-4-methoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle bubbling or warming), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate, dry flask under inert atmosphere, prepare a solution of triisopropyl borate (2.0 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent solution via cannula or dropping funnel into the cold borate ester solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of 10% aqueous hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., water or ether/hexanes).
Data Summary: Grignard Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-bromo-2-chloro-4-methoxybenzene | The C-Br bond is more reactive than the C-Cl bond for Mg insertion. |
| Reagents | Magnesium, Triisopropyl borate | Standard reagents for Grignard and borylation steps. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic; stabilizes the Grignard reagent.[8] |
| Temperature | Reflux (formation), -78 °C (borylation) | Controls reaction rates and minimizes side products. |
| Typical Yield | 65-80% | A robust and generally high-yielding reaction. |
Workflow Diagram: Grignard Synthesis
Synthesis via Lithiation-Borylation
This method utilizes highly reactive organolithium intermediates, which are typically generated via halogen-lithium exchange or direct deprotonation of an aromatic C-H bond.[3] The resulting aryllithium species is then quenched with a borate ester. This approach is often faster and can proceed at very low temperatures.[10]
Causality and Experimental Rationale
The lithiation-borylation sequence is a powerful strategy for constructing C-B bonds.[11][12] The generation of the organolithium intermediate from a precursor like 1-bromo-2-chloro-4-methoxybenzene using an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) is a rapid halogen-metal exchange reaction.[13] The extreme nucleophilicity of the aryllithium reagent allows for a very efficient and fast reaction with the borate ester, even at cryogenic temperatures.
Critical Considerations:
-
Reagent Reactivity: Alkyllithium reagents are extremely reactive, pyrophoric, and moisture-sensitive. They must be handled with extreme care under a strictly inert atmosphere.
-
Temperature Control: The entire sequence, from lithiation to borylation, must be conducted at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as reaction with the solvent (THF) or undesired rearrangements.
-
Precursor Choice: While halogen-lithium exchange is common, direct ortho-lithiation is also possible if a directing group is present. However, for this compound, starting from a halogenated precursor is more regioselective.
Experimental Protocol: Lithiation Route
-
Apparatus Setup: Use an oven-dried, multi-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Initial Setup: Dissolve the starting material, 1-bromo-2-chloro-4-methoxybenzene (1.0 eq.), in anhydrous THF in the reaction flask. Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to complete the halogen-lithium exchange.
-
Borylation: In a separate flask, prepare a solution of trimethyl borate (1.5 eq.) in anhydrous THF and cool it to -78 °C.
-
Quench: Rapidly add the trimethyl borate solution to the aryllithium solution at -78 °C. Alternatively, the aryllithium can be transferred via cannula into the borate solution.
-
Warm-up & Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.
-
Extraction and Purification: Follow the same extraction and purification procedure as described in the Grignard method (Section 1.1, steps 9-10).
Data Summary: Lithiation Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-bromo-2-chloro-4-methoxybenzene | Suitable for efficient halogen-lithium exchange. |
| Reagents | n-Butyllithium, Trimethyl borate | Highly reactive reagents for rapid C-B bond formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard aprotic solvent for organolithium chemistry. |
| Temperature | -78 °C | Critical for controlling the high reactivity and preventing side reactions. |
| Typical Yield | 70-90% | Often provides higher yields than the Grignard route due to fewer side reactions. |
Workflow Diagram: Lithiation-Borylation Synthesis
Part 2: Purification and Spectroscopic Characterization
Rigorous purification and characterization are essential to validate the successful synthesis of this compound and ensure its suitability for subsequent reactions.
Purification Techniques
The crude product obtained from the reaction workup often contains residual starting materials, byproducts, and boronic acid anhydrides (boroxines).
-
Recrystallization: This is the most common and effective method for purifying arylboronic acids. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility, and then allowed to cool slowly, causing the pure boronic acid to crystallize out. A mixture of an organic solvent and water is often effective.
-
Acid/Base Washing: An aqueous wash with a mild base can sometimes remove non-acidic impurities. The boronic acid can then be re-acidified and extracted back into an organic solvent.
-
Anhydride Formation: Boronic acids can reversibly form cyclic trimeric anhydrides, known as boroxines, upon heating or under vacuum. While this can complicate purification, the process is reversible upon treatment with water. For storage, the compound is often a mixture of the free acid and its anhydride.[4]
Analytical Characterization
Confirming the identity and purity of the final product is achieved through a combination of spectroscopic and physical methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound, one would expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the acidic B(OH)₂ protons. The aromatic region will show a specific splitting pattern corresponding to the 1,2,4-substitution on the benzene ring.
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton of the molecule. Key signals include those for the methoxy carbon, the aromatic carbons, and a characteristically broad signal for the carbon atom directly bonded to the boron atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point close to the literature value (approx. 202 °C) is a strong indicator of high purity.[6]
Expected ¹H NMR Data (in CDCl₃, illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H ortho to -B(OH)₂ |
| ~6.8-7.0 | m | 2H | Remaining Aromatic H's |
| ~3.85 | s | 3H | -OCH₃ |
| ~5.5-6.5 | br s | 2H | -B(OH)₂ |
Note: The B(OH)₂ signal is often broad and may exchange with D₂O.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[5][6] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl structures that are core to many pharmaceutical agents and organic materials.[14][15][16]
The reaction involves the coupling of the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[14] The base is crucial for activating the boronic acid to facilitate the key transmetalation step in the catalytic cycle.[17]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Conclusion
This compound is a high-value synthetic intermediate whose preparation is accessible through well-established organometallic methodologies. Both the Grignard and organolithium routes offer reliable pathways to the target compound, with the choice often depending on available equipment, scale, and desired reaction speed. Mastery of these techniques, coupled with rigorous purification and characterization, provides chemists with a critical tool for advancing research and development in medicinal chemistry and materials science. The continued application of this building block in powerful transformations like the Suzuki-Miyaura coupling ensures its relevance in the ongoing quest for novel and complex molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mackenzie.br [dspace.mackenzie.br]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. prepchem.com [prepchem.com]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Suzuki Coupling [organic-chemistry.org]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the essential physical properties of 2-Chloro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. As a substituted arylboronic acid, its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established.[1][2] Understanding its physical characteristics is paramount for its effective storage, handling, and application in sensitive downstream processes, including pharmaceutical development.[2][3] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the practical implications of these properties.
Core Molecular and Physical Identifiers
A foundational understanding of a chemical entity begins with its fundamental identifiers and bulk physical properties. These data points are critical for accurate documentation, safety assessments, and stoichiometric calculations.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈BClO₃ | [1][2][4] |
| Molecular Weight | 186.40 g/mol | [2][4] |
| CAS Number | 219735-99-6 | [1][2][4] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | Approximately 202 °C | [2] |
The molecular structure of this compound, with its chlorinated and methoxy-substituted phenyl ring attached to a boronic acid moiety, dictates its reactivity and physical behavior. The presence of both a halogen and an electron-donating methoxy group creates a unique electronic environment that influences its performance in synthetic applications.[1]
Solid-State Characterization: Beyond the Melting Point
The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are critical for formulation development, stability, and manufacturability. While a definitive crystal structure for this compound is not publicly available, we can infer its likely solid-state behavior based on related arylboronic acids and outline the necessary experimental workflows for its full characterization.
Arylboronic acids are known to exist as crystalline solids, often forming hydrogen-bonded dimers or trimers in the solid state. A crucial characteristic is their propensity to dehydrate to form cyclic anhydrides known as boroxines, especially upon heating. This transformation can significantly impact the compound's reactivity and solubility.
Logical Workflow for Solid-State Analysis
Caption: Workflow for comprehensive solid-state characterization.
Experimental Protocols:
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the melting endotherm and other thermal events. The sharpness of the melting peak can provide an initial indication of purity.
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen flow.
-
Monitor the change in mass as a function of temperature. This will reveal any loss of solvent or water and indicate the onset of thermal decomposition. For boronic acids, a mass loss corresponding to the formation of the boroxine anhydride may be observed.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides an unambiguous identification of the compound and offers insights into its electronic and vibrational structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹¹B NMR would be essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR would show signals for each unique carbon atom in the molecule, including the carbon atom bearing the boronic acid group.
-
¹¹B NMR: Boron-11 NMR is particularly informative for boronic acids, providing a signal whose chemical shift is indicative of the coordination state of the boron atom.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Assignment |
| ~3300-3500 | O-H stretching of the boronic acid |
| ~2900-3000 | C-H stretching of the aromatic and methoxy groups |
| ~1600 | C=C stretching of the aromatic ring |
| ~1300-1400 | B-O stretching |
| ~1250 | C-O stretching of the methoxy group |
| ~1000-1100 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Logical Relationship of Spectroscopic Techniques
Caption: Interplay of spectroscopic methods for structural confirmation.
Solubility and Acidity: Properties in Solution
The behavior of this compound in solution is critical for its use in synthesis and for the development of liquid formulations.
Solubility Profile
This compound is generally described as being soluble in polar organic solvents.[1] A systematic study of its solubility would be necessary for process optimization.
Experimental Protocol for Solubility Determination:
-
Prepare saturated solutions of the compound in a range of relevant solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethyl sulfoxide).
-
Equilibrate the solutions at a controlled temperature with continuous stirring.
-
After equilibration, centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Express the solubility in units such as mg/mL or mol/L.
Acidity (pKa)
The boronic acid moiety is a Lewis acid, and its pKa is a measure of its ability to accept a hydroxide ion. The pKa is influenced by the electronic effects of the substituents on the aromatic ring. The chloro group is electron-withdrawing, which would be expected to decrease the pKa (increase the acidity) compared to an unsubstituted phenylboronic acid. Conversely, the methoxy group is electron-donating, which would increase the pKa. The overall pKa will be a result of the combined effects of these substituents. Computational and experimental methods can be employed to determine the precise pKa value.[5]
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. Boronic acids can be sensitive to moisture and may require specific storage conditions to maintain stability.[1] It is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture.[2]
Conclusion
This compound is a valuable synthetic intermediate with a distinct set of physical properties that are crucial for its application. This guide has provided a comprehensive overview of its known characteristics and has outlined the experimental methodologies required for a full and robust characterization. By understanding these properties, researchers and developers can better harness the potential of this versatile molecule in their scientific endeavors.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-4-methoxyphenylboronic acid, a critical reagent in contemporary organic synthesis and drug discovery. While direct quantitative solubility data in a broad spectrum of organic solvents is not extensively documented in publicly available literature, this guide synthesizes known physicochemical properties, data from closely related analogues, and established scientific principles to provide a robust framework for its use. The core of this document is a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acids and require a deep understanding of their solution-phase behavior.
Introduction: The Significance of this compound in Modern Chemistry
This compound is an organoboron compound featuring a phenyl ring substituted with a chloro group, a methoxy group, and a boronic acid moiety.[1] This trifunctional arrangement makes it a highly valuable building block in several areas of chemical research and development.
Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2][3] In this context, the solubility of the boronic acid in the reaction solvent is a critical parameter that directly influences reaction kinetics, yield, and overall efficiency.
Beyond its role in synthesis, the unique electronic properties conferred by the chloro and methoxy substituents make this compound a valuable intermediate in the development of novel pharmaceuticals and advanced materials.[1] A thorough understanding of its solubility is therefore paramount for seamless process development, from laboratory-scale synthesis to large-scale manufacturing.
Physicochemical Properties and Expected Solubility Profile
This compound typically presents as a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 219735-99-6 | |
| Molecular Formula | C₇H₈BClO₃ | |
| Molecular Weight | 186.40 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | Approx. 202 °C |
The presence of the polar boronic acid and methoxy groups, along with the chloro substituent, results in a molecule with moderate polarity. Consequently, it is generally described as being soluble in polar organic solvents.[1]
While specific quantitative data for this compound is scarce, data for a closely related isomer, 4-Chloro-2-methoxyphenylboronic acid , shows a high solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO).[4] This suggests that this compound is also likely to exhibit good solubility in other polar aprotic solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF), as well as polar protic solvents like methanol and ethanol. Conversely, its solubility is expected to be low in non-polar solvents like hexanes and carbon tetrachloride, a common characteristic of phenylboronic acids.[5]
The interplay of the substituents on the phenyl ring can influence solubility. The ortho-chloro substituent may have an impact on the crystal lattice energy and intermolecular interactions compared to its meta and para isomers, which can, in turn, affect its solubility profile.[6]
Experimental Protocol for Solubility Determination: The Dynamic Method
To empower researchers with the ability to generate precise and reliable solubility data, this guide provides a detailed protocol for the dynamic method. This is a widely accepted and robust technique for determining the solubility of boronic acids in various organic solvents.[7][8] The principle of this method is to observe the temperature at which a solid-liquid mixture of known composition becomes a clear, single-phase solution upon controlled heating.[7]
Causality Behind Experimental Choices
-
Dynamic vs. Static Method: The dynamic method is chosen over static methods (e.g., isothermal saturation) because it is generally faster and less susceptible to issues related to achieving true equilibrium, which can be slow for crystalline solids.
-
Controlled Heating Rate: A slow and constant heating rate is crucial to ensure that the system remains close to thermal equilibrium, allowing for an accurate determination of the dissolution temperature.
-
Vigorous Stirring: Continuous and vigorous stirring is essential to maintain a homogenous suspension and prevent localized supersaturation, ensuring that the measured dissolution temperature is representative of the entire sample.
-
Turbidity Detection: Monitoring the disappearance of turbidity provides a clear and reproducible endpoint for the dissolution process.
Materials and Apparatus
-
This compound
-
High-purity organic solvents of choice (e.g., Methanol, Ethanol, Acetone, THF, Acetonitrile, DMSO, DMF)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)
-
Luminance probe or a laser light source and detector for turbidity measurement
-
Programmable heating/cooling circulator
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. The composition should be known with high precision (e.g., mole fraction).
-
Initial Setup: Place the vessel in the heating/cooling circulator, insert the magnetic stir bar and the temperature probe into the mixture.
-
Controlled Heating and Stirring: Begin vigorous stirring and start heating the mixture at a slow, constant rate (e.g., 0.2 K/min).[7]
-
Equilibrium Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles visually disappear and the solution becomes completely clear is the equilibrium solubility temperature for that specific composition.[7]
-
Data Collection: Record the temperature and the corresponding composition.
-
Constructing the Solubility Curve: Repeat steps 1-5 with different compositions of the boronic acid and solvent to generate a series of data points. Plotting these points as temperature versus mole fraction will yield the solubility curve for that solvent system.
Self-Validating System and Data Integrity
To ensure the trustworthiness of the generated data, it is recommended to perform multiple measurements for each composition to check for reproducibility. Additionally, calibrating the temperature probe against a certified standard is essential for accuracy. The clarity of the dissolution endpoint, as detected by the luminance probe, provides a self-validating measure of the equilibrium point.
Visualization of Key Workflows
Dynamic Solubility Determination Workflow
Caption: Workflow for the dynamic solubility determination method.
Role of Solubility in the Suzuki-Miyaura Coupling
The solubility of this compound is crucial for its effective participation in the Suzuki-Miyaura coupling. The reaction involves several steps that occur in the solution phase, and the concentration of the boronic acid in the solvent directly impacts the reaction rate.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
This compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a complete public dataset of its solubility in various organic solvents is not available, this guide has established its expected solubility profile based on its physicochemical properties and data from a close structural isomer. The detailed, field-proven protocol for the dynamic method provides researchers with a reliable tool to generate the precise solubility data required for their specific applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This empowers more efficient and predictable outcomes in both research and development settings.
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 2-Chloro-4-methoxyphenylboronic Acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry and drug discovery, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit available to the synthetic chemist, arylboronic acids stand out as exceptionally versatile and powerful building blocks. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl structures, which are core motifs in a multitude of pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on a particularly valuable reagent: 2-Chloro-4-methoxyphenylboronic acid . The specific substitution pattern of this molecule—a chloro group ortho to the boronic acid and a methoxy group in the para position—imparts unique electronic and steric properties that make it a strategic choice in multi-step syntheses. The electron-donating methoxy group and the ortho-chloro substituent influence the reactivity and conformational preferences of the molecule, offering chemists precise control over synthetic outcomes. This guide aims to provide a deep, practical understanding of this reagent, moving beyond a simple cataloging of properties to a field-proven discussion of its synthesis, handling, and application, with a focus on the causality behind experimental choices.
Part 1: Nomenclature and Physicochemical Properties
A clear understanding of a reagent begins with its unambiguous identification. This compound is known by several synonyms, and a comprehensive awareness of these is crucial for effective literature and database searching.
| Identifier Type | Value |
| Primary Name | This compound |
| Synonyms | 2-Chloro-4-methoxybenzeneboronic acid, (2-chloro-4-methoxyphenyl)boronic acid, 4-Methoxy-2-chlorophenylboronic acid |
| CAS Number | 219735-99-6[1][2] |
| Molecular Formula | C₇H₈BClO₃[1][2] |
| Molecular Weight | 186.40 g/mol [1][2] |
| Appearance | White to off-white solid/crystalline powder[3] |
| Melting Point | ~202 °C |
| Solubility | Soluble in polar organic solvents |
The presence of the boronic acid functional group, -B(OH)₂, makes the molecule a weak Lewis acid. This acidity is fundamental to its reactivity and its ability to form boronate esters with diols, a property often exploited for purification and in certain coupling protocols. It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[4] This equilibrium is influenced by the presence of water, and commercial batches of the acid may contain varying amounts of the corresponding boroxine. For most applications, this does not significantly hinder reactivity as the boroxine readily hydrolyzes back to the monomeric acid under the basic aqueous conditions of many cross-coupling reactions.
Part 2: Synthesis of this compound
While commercially available, an in-house synthesis of this compound may be desirable for cost or scalability reasons. The most common synthetic route involves the ortho-lithiation of a substituted anisole followed by quenching with a trialkyl borate.
Conceptual Workflow for Synthesis
The synthesis hinges on the directed ortho-metalation (DoM) of 3-chloroanisole. The methoxy group is a powerful ortho-directing group, facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting aryllithium species is then trapped with an electrophilic boron source, typically triisopropyl borate or trimethyl borate, followed by acidic workup to yield the desired boronic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established methods for arylboronic acid synthesis.[5]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloroanisole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining a temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl), stirring vigorously until two clear layers form. Adjust the pH to ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to afford this compound as a white solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value.
Part 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Guide
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C(sp²)-C(sp²) bonds.[6] This reaction is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[6][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[10][11]
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%). The choice of ligand is critical, especially for challenging couplings, as it influences the stability and reactivity of the palladium catalyst.
-
Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes, or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Wash the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Causality in Protocol Design:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling side reactions.
-
Base Selection: The base is essential for activating the boronic acid to form the boronate species, which is more nucleophilic and readily undergoes transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Degassing: The removal of oxygen is non-negotiable. Oxidative degradation of the Pd(0) catalyst is a common cause of reaction failure.
Part 4: Applications in Drug Discovery and Materials Science
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, high-value molecules.
Case Study: Synthesis of Bioactive Compounds
This reagent has been utilized in the preparation of compounds with potential therapeutic applications. For example, it serves as a building block for the synthesis of 8,9-dimethoxyphenanthridine compounds, which have shown selective anti-tumor activity, particularly against cervical cancer cell lines.[12] It has also been used in the synthesis of cyanotriazole compounds investigated for the treatment of trypanosomiasis.[12]
The 2-chloro and 4-methoxy substituents are not merely passive components. The methoxy group can engage in hydrogen bonding and other non-covalent interactions within a biological target's binding pocket, while the chlorine atom can fill hydrophobic pockets and influence the overall electronic properties and metabolic stability of the final drug molecule.[3]
Logical Flow in a Synthetic Campaign
Caption: Role of this compound in a typical drug discovery workflow.
Part 5: Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage of this compound are critical for ensuring user safety and maintaining the integrity of the compound.
Safety and Hazard Information
Based on available safety data sheets (SDS), this compound is classified as follows:
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]
-
Signal Word: Warning.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.
Storage and Stability
Arylboronic acids are generally stable solids but can be sensitive to moisture and prolonged exposure to air.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Long-Term Stability: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent slow degradation. As mentioned, dehydration can lead to the formation of the boroxine trimer. While this is often reversible, storing the compound in a desiccator is good practice.
Conclusion
This compound is more than just another reagent; it is a strategic tool for the modern synthetic chemist. Its unique substitution pattern provides a handle for introducing specific electronic and steric features into complex molecules, making it an invaluable asset in the fields of drug discovery and materials science. By understanding its nomenclature, synthesis, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures, researchers can confidently and effectively leverage this compound to achieve their synthetic goals. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the practical application of this versatile building block, empowering scientists to push the boundaries of molecular design and innovation.
References
- 1. This compound AldrichCPR 219735-99-6 [sigmaaldrich.com]
- 2. This compound AldrichCPR 219735-99-6 [sigmaaldrich.com]
- 3. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Page loading... [guidechem.com]
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxyphenylboronic acid is an organoboron compound of significant interest in organic synthesis, particularly as a versatile building block in palladium-catalyzed cross-coupling reactions.[1][2] Its utility in the construction of complex molecular architectures, central to pharmaceutical and materials science research, is profoundly influenced by the electronic properties of its substituted phenyl ring.[1] This guide provides a detailed examination of the electronic effects exerted by the ortho-chloro and para-methoxy substituents, elucidating how their interplay governs the reactivity, stability, and application of this valuable reagent.
Molecular Structure and Substituent Positions
The foundational structure of this compound consists of a phenyl ring bearing a boronic acid [-B(OH)₂] group, a chlorine atom at the ortho position (C2), and a methoxy group (-OCH₃) at the para position (C4). The specific placement of these substituents dictates a complex electronic landscape across the aromatic system.
References
Methodological & Application
Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic acid in Modern Synthesis
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methoxyphenylboronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for constructing biaryl and substituted aromatic structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]
This guide focuses on a specific, highly valuable building block: This compound . This reagent is characterized by a boronic acid functional group, a chlorine atom ortho to the boron, and a methoxy group in the para position.[6] The electronic properties imparted by the electron-donating methoxy group and the sterically influencing ortho-chloro substituent make it a unique and strategic component in medicinal chemistry and drug discovery.[6] However, the presence of an aryl chloride, which is less reactive than corresponding bromides or iodides, presents specific challenges that necessitate carefully optimized protocols.[7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the underlying mechanistic principles and strategic considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step, particularly for less reactive aryl chlorides.[1] This step oxidizes palladium from Pd(0) to Pd(II), forming an organopalladium intermediate.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (R') is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R'-B(OH)3]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[10][11][12]
-
Reductive Elimination : In the final step, the two organic groups (Ar and R') on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1]
Optimizing the Protocol: Key Parameters and Reagent Selection
The success of coupling an aryl chloride-containing boronic acid like this compound depends critically on the judicious selection of the catalyst system, base, and solvent.
Catalyst System: Overcoming the Inertness of Aryl Chlorides
The primary challenge in couplings involving aryl chlorides is the high energy barrier for the initial oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may prove ineffective. Modern catalyst systems that employ bulky, electron-rich ligands are essential to promote this difficult step.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes. Pd(II) sources like palladium acetate are stable but must be reduced in situ to the active Pd(0) state, a process often facilitated by phosphine ligands.[3]
-
Ligands : This is the most critical variable. For aryl chlorides, triarylphosphines are often insufficient.
-
Bulky Dialkylbiaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while their electron-donating nature enhances the rate of reductive elimination.[8]
-
N-Heterocyclic Carbenes (NHCs) : These are strong electron-donating ligands that form stable palladium complexes capable of activating even very unreactive aryl chlorides.[4][11]
-
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it is a stoichiometric reagent essential for the transmetalation step.[10][12] Its primary role is to activate the boronic acid into a more reactive boronate species.
-
Inorganic Bases : Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[1][8]
-
K₃PO₄ : A strong base that is often effective when others fail, particularly for hindered substrates.
-
K₂CO₃ : A milder, cost-effective choice suitable for many standard couplings.
-
Cs₂CO₃ : A highly effective but more expensive base, often used in difficult couplings due to its high solubility in organic solvents.
-
Solvent Selection: A Complex Interplay
The solvent must dissolve the reagents and stabilize the catalytic intermediates.[13] Biphasic solvent systems are frequently employed to accommodate both the organic substrates and the inorganic base.
-
Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices, typically used in a mixture with water.[1][9]
-
Polar Aprotic Solvents : While effective, solvents like DMF can sometimes influence reaction selectivity in unexpected ways.[14][15] The role of the solvent can be more complex than simply facilitating dissolution, potentially involving coordination to the palladium center.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, detailed protocol for the coupling of this compound with a generic aryl bromide.
Reagent and Condition Summary Table
| Component | Role | Example Reagent | Stoichiometry |
| Aryl Bromide | Electrophile | 4-Bromotoluene | 1.0 equiv. |
| Boronic Acid | Nucleophile | This compound | 1.2 - 1.5 equiv. |
| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | Catalyst Activator | SPhos | 2-4 mol% |
| Base | Boronic Acid Activator | K₃PO₄ | 2.0 - 3.0 equiv. |
| Solvent System | Reaction Medium | Toluene/H₂O | 4:1 v/v |
| Temperature | --- | --- | 80-110 °C |
Step-by-Step Methodology
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Standard oven-dried glassware (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.[17]
-
Inerting the System : Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.
-
Solvent Addition : Add degassed toluene and degassed deionized water via syringe. The solvent should be sparged with an inert gas for 15-20 minutes prior to use.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically be a heterogeneous suspension.
-
Monitoring : Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[17]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a different ligand/precatalyst combination (e.g., an NHC-based system). Ensure rigorous degassing of solvents and proper inert atmosphere technique. Use freshly purchased or purified reagents. |
| Protodeboronation | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible, or minimize the amount of water. Use a milder base (e.g., K₂CO₃). Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precursor without efficient reduction. | Ensure the reaction is strictly anaerobic.[3] Adding a small amount of a reducing agent or ensuring the ligand can reduce the Pd(II) source can help. |
| Difficulty in Purification | Close polarity of product and byproducts (e.g., homocoupled boronic acid). | Optimize chromatography conditions (try different solvent systems). Recrystallization may be an alternative purification method. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for accessing complex molecular architectures. Success with this specific substrate, which contains a moderately deactivated aryl chloride moiety, is contingent upon a rational approach to protocol design. By understanding the underlying catalytic mechanism and carefully selecting an appropriate combination of a bulky, electron-rich ligand, a suitable base, and an optimal solvent system, researchers can reliably and efficiently incorporate this valuable building block into their synthetic campaigns. The protocol and insights provided herein offer a robust starting point for achieving high yields and purity, empowering further innovation in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methoxyphenylboronic Acid
Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic Acid in Biaryl Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures which are foundational motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of boronic acid is critical to the success and efficiency of these transformations. This compound is a uniquely functionalized building block that offers chemists the ability to introduce a chlorinated and methoxylated phenyl ring with precise regiochemistry. The presence of the chloro- and methoxy- substituents can significantly influence the electronic and steric properties of the target molecule, impacting its biological activity or material characteristics.
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound with aryl halides. We will delve into the mechanistic underpinnings of this reaction, discuss the critical parameters for successful execution, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide typically follows the order I > Br > Cl.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.
References
Strategic Base Selection for Suzuki-Miyaura Coupling of Sterically Hindered 2-Chloro-4-methoxyphenylboronic Acid
An Application Note for Medicinal and Process Chemistry
Authored by: Senior Application Scientist, Gemini Division
Abstract
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of biaryl scaffolds for pharmaceuticals and advanced materials.[1][2] The choice of base is a critical parameter that dictates reaction efficiency, yield, and selectivity, particularly when employing sterically hindered or electronically complex substrates.[3][4] This application note provides an in-depth guide to selecting and optimizing the base for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid, a substrate characterized by significant ortho-steric hindrance and nuanced electronic effects. We will explore the mechanistic role of the base, evaluate a range of common bases, and provide a detailed protocol for empirical screening to achieve optimal reaction outcomes.
The Mechanistic Imperative of the Base in the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is fundamentally dependent on a palladium-based catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The base is not a mere spectator but an active and essential participant, primarily intervening in the transmetalation step, which is often rate-limiting.[6]
Its roles are multifaceted:
-
Formation of the Boronate Complex: The base deprotonates the boronic acid to form a highly nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8] This activation is crucial as the neutral boronic acid is generally not nucleophilic enough to transfer its organic moiety to the palladium center efficiently.[9]
-
Generation of Palladium(II) Hydroxide Species: In aqueous media, the base can also react with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium(II)-hydroxide species (LₙPd(Ar)OH). This intermediate readily reacts with the neutral boronic acid.[4]
-
Acceleration of Reductive Elimination: Some studies suggest that the base can also play a role in promoting the final reductive elimination step, thereby accelerating catalyst turnover.[1]
The selection of the base directly influences the equilibrium and kinetics of these pathways, determining the overall success of the coupling reaction.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the crucial activation of the boronic acid by the base to form a nucleophilic boronate complex for the transmetalation step.
Strategic Challenges of this compound
The molecular architecture of this compound introduces specific steric and electronic challenges that must be addressed through careful base selection.
-
Steric Hindrance: The primary obstacle is the chlorine atom at the ortho position. This bulky substituent physically obstructs the approach of the boronic acid to the palladium center, significantly impeding the crucial transmetalation step.[10][11] Overcoming this steric barrier often requires more forceful conditions or a base that can more effectively promote the formation of the reactive boronate species.
-
Electronic Effects: The substrate features a methoxy group, which is electron-donating, and a chloro group, which is electron-withdrawing. This electronic push-pull can alter the acidity (pKa) of the boronic acid. A lower pKa may facilitate the formation of the boronate anion.[9] However, the electron-rich nature of the ring can also increase the propensity for protodeboronation, an undesirable side reaction where the C-B bond is cleaved by a proton source.[5]
A successful reaction hinges on choosing a base that is strong enough to overcome the steric barrier and facilitate transmetalation, but not so aggressive that it promotes significant protodeboronation or degradation of the starting materials or catalyst.
A Comparative Analysis of Bases for Hindered Couplings
The choice of base must be tailored to the substrate. For a sterically demanding substrate like this compound, a systematic evaluation is recommended.
| Base | Class | pKa (of conjugate acid) | Key Characteristics & Suitability |
| Na₂CO₃ | Carbonate | ~10.3 | A mild, common, and inexpensive base. Its lower solubility in organic solvents can sometimes be a limitation for challenging couplings. Often a starting point for unhindered substrates but may prove insufficient here.[3][12] |
| K₂CO₃ | Carbonate | ~10.3 | Similar in basicity to Na₂CO₃ but generally has better solubility in common reaction solvents, which can improve reaction rates.[12][13] A superior initial choice over sodium carbonate for this system. |
| Cs₂CO₃ | Carbonate | ~10.3 | Often the base of choice for difficult couplings. Its high solubility in organic solvents and the potential "cesium effect"—where the large, soft Cs⁺ cation may interact with the palladium center—can dramatically accelerate reactions with hindered substrates.[14][15][16] |
| K₃PO₄ | Phosphate | ~12.3 | A stronger inorganic base than carbonates. It is highly effective in many sterically hindered cases where carbonates fail. Its increased basicity can more effectively drive the formation of the boronate complex.[3][17] |
| KF | Fluoride | ~3.2 | A weak base, but the fluoride ion is thought to form a highly reactive fluoroborate species, which can facilitate transmetalation through a different mechanism.[4] Can be effective, especially under anhydrous conditions. |
| NaOH / KOH | Hydroxide | ~15.7 | Strong bases that can be effective but carry a higher risk of promoting side reactions like protodeboronation and hydrolysis of sensitive functional groups.[4] Use with caution. |
| TEA (Et₃N) | Organic Amine | ~10.7 | Generally not effective for promoting the formation of the boronate complex and is typically a poor choice for Suzuki couplings of arylboronic acids compared to inorganic bases.[3] |
Recommendation for this compound: Due to the significant ortho-steric hindrance, K₃PO₄ and Cs₂CO₃ are the most promising candidates. K₂CO₃ serves as a good baseline for comparison.
Application Protocol: Parallel Base Screening
To empirically determine the optimal base, a parallel screening experiment is the most efficient and definitive approach. This protocol outlines the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Figure 2: Experimental workflow for a parallel base screening study to identify the optimal base for the Suzuki-Miyaura coupling.
Materials and Reagents
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv, 187 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base 1: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Base 2: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Base 3: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Base 4: Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and analytical equipment (TLC, LC-MS, NMR).
Step-by-Step Procedure
-
Preparation: In an array of four separate oven-dried reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (223 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Base Addition: To each respective vial, add the assigned base (e.g., 276 mg K₂CO₃ to vial 1, 652 mg Cs₂CO₃ to vial 2, etc.).
-
Inerting: Seal each vial with a rubber septum. Purge the vials by evacuating and backfilling with an inert gas (Nitrogen or Argon) for three cycles.
-
Solvent Addition: To each vial, add 4.0 mL of degassed 1,4-dioxane followed by 1.0 mL of degassed water via syringe.
-
Reaction: Place the vials in a pre-heated oil bath or heating block set to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR or a calibrated GC-MS to determine the relative conversion for each reaction.
Interpreting Results and Further Optimization
The results of the screening will provide a clear indication of the most effective base. It is anticipated that for this sterically hindered coupling, the stronger and/or more soluble bases will outperform the others.
Table 2. Hypothetical Results from Base Screening
| Entry | Base | Time (h) | Conversion (%) | Comments |
|---|---|---|---|---|
| 1 | K₂CO₃ | 24 | 35% | Reaction is sluggish, likely due to steric hindrance and limited base strength/solubility. |
| 2 | Cs₂CO₃ | 24 | 88% | High conversion, demonstrating the effectiveness of Cs₂CO₃ for challenging couplings. |
| 3 | K₃PO₄ | 24 | 92% | Excellent conversion, indicating its superior ability to promote the reaction with hindered substrates. |
| 4 | KF | 24 | <10% | Ineffective under these aqueous conditions, suggesting the fluoroborate pathway is not favored here. |
Based on these hypothetical results, K₃PO₄ would be selected as the optimal base. Further optimization could involve fine-tuning the reaction temperature, catalyst loading, or solvent system to maximize yield and minimize reaction time.
Conclusion
The successful Suzuki-Miyaura coupling of sterically challenging substrates like this compound is not a matter of a one-size-fits-all approach. A strategic selection of the base, grounded in an understanding of its mechanistic role and the specific steric and electronic properties of the substrate, is paramount. While weaker bases like K₂CO₃ may suffice for simpler systems, hindered substrates demand the use of stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃ to overcome the activation barrier for transmetalation. We strongly advocate for a rapid, parallel screening protocol as a robust and data-driven method to identify the optimal base, ensuring the efficient and high-yielding synthesis of valuable chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Potassium Carbonate vs. Sodium Carbonate: Understanding the Differences - FUNCMATER [funcmater.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
applications of 2-Chloro-4-methoxyphenylboronic acid in medicinal chemistry
An Application Guide to 2-Chloro-4-methoxyphenylboronic Acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among the vast arsenal of chemical reagents, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] this compound (CAS No: 219735-99-6) is a particularly valuable synthon in this class. Its trifunctional nature—featuring a reactive boronic acid group for carbon-carbon bond formation, a methoxy group, and a chloro substituent—provides a unique combination of reactivity and structural features that medicinal chemists can exploit to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[3]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction schemes to elucidate the strategic rationale behind its use. We will present detailed protocols for its application in the synthesis of key therapeutic scaffolds, such as kinase inhibitors, and provide insights into the causality behind experimental choices, ensuring that researchers can confidently and effectively integrate this reagent into their drug discovery programs.
The Strategic Value of the 2-Chloro-4-methoxy Phenyl Moiety
The utility of this compound extends beyond its function as a mere coupling partner. The specific substituents on the phenyl ring are deliberately chosen to impart advantageous properties to the final molecule. Understanding the roles of these groups is key to rational drug design.[4][5]
-
The Chloro Group: The chlorine atom is a versatile substituent that can significantly enhance a compound's potency and metabolic stability. It increases lipophilicity, which can improve membrane permeability. Furthermore, it can engage in favorable halogen bonding interactions with protein backbones (e.g., with carbonyl oxygens), serving as a valuable tool for optimizing ligand-target binding.[5]
-
The Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring. The oxygen atom can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. Its presence can also influence the molecule's conformation and solubility profile.[5]
The combination of these two groups provides a distinct electronic and steric profile, offering a nuanced approach to structure-activity relationship (SAR) studies.
Caption: Potential interactions of the 2-Chloro-4-methoxy phenyl moiety.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming biaryl structures, which are prevalent in many approved drugs.[1][6] The reaction is favored in pharmaceutical synthesis for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[6][7]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium catalyst, which is regenerated for the next cycle.[8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Core
Context: Protein kinases are critical targets in oncology, and many inhibitors feature a substituted pyrimidine scaffold.[9] The Suzuki reaction is ideal for introducing aryl groups at the C2 or C4 positions of a dichloropyrimidine ring. This protocol describes the regioselective coupling of this compound to the more reactive C4 position of 2,4-dichloropyrimidine.
Methodology & Rationale:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is chosen for its reliability and effectiveness in coupling with aryl chlorides.[9] An extremely low catalyst loading (0.5 mol%) is sufficient under microwave conditions, making the process cost-effective and minimizing residual palladium in the product.
-
Base and Solvent: A combination of K₂CO₃ as the base and a 1,4-dioxane/water solvent system is used. The base is crucial for activating the boronic acid for transmetalation.[8] The aqueous dioxane provides a homogenous medium for both the organic substrates and the inorganic base, facilitating the reaction.
-
Reaction Conditions: Microwave irradiation at 100 °C dramatically shortens the reaction time to just 15 minutes, offering a significant advantage over conventional heating methods.[9]
Experimental Protocol:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| 2,4-Dichloropyrimidine | 148.98 | 75 mg (0.5 mmol) | 1.0 |
| This compound | 186.40 | 93 mg (0.5 mmol) | 1.0 |
| K₂CO₃ | 138.21 | 207 mg (1.5 mmol) | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 2.9 mg (0.0025 mmol) | 0.005 (0.5 mol%) |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol), this compound (93 mg, 0.5 mmol), K₂CO₃ (207 mg, 1.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL).
-
Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon through it for 5-10 minutes.
-
Microwave Reaction: Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 3:1 Hexane/EtOAc) to confirm the consumption of the starting materials. Alternatively, analyze via LC-MS.
-
Workup: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the product, 2-chloro-4-(2-chloro-4-methoxyphenyl)pyrimidine.
Application Note 2: Synthesis of Phenanthridine Scaffolds for Anti-Cancer Agents
Context: Substituted phenanthridines have shown promising selective anti-tumor activity.[10] this compound can be used to construct these complex polycyclic systems, for instance, by coupling with a suitably functionalized bromo-isoquinoline derivative, followed by an intramolecular cyclization step (not detailed here). This protocol focuses on the key Suzuki-Miyaura bond-forming step.
Methodology & Rationale:
-
Catalyst Selection: For more complex or potentially challenging substrates, a catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often preferred. It is an air-stable catalyst known for its high efficiency and broad substrate scope, particularly with heteroaryl chlorides and bromides.[11]
-
Base and Solvent: A weaker base like sodium bicarbonate (NaHCO₃) can be effective and is sometimes preferred to minimize side reactions with sensitive functional groups.[11] A dimethoxyethane (DME)/water mixture is an excellent alternative solvent system.
-
Reaction Conditions: Conventional heating at 85 °C provides a controlled and scalable method for this transformation.
Conceptual Protocol:
| Reagent | Assumed MW | Amount | Equivalents |
| Halogenated Heterocycle (e.g., Bromo-isoquinoline) | ~208 | 1.0 mmol | 1.0 |
| This compound | 186.40 | 224 mg (1.2 mmol) | 1.2 |
| NaHCO₃ | 84.01 | 252 mg (3.0 mmol) | 3.0 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg (0.05 mmol) | 0.05 (5 mol%) |
| DME | - | 9 mL | - |
| Water | - | 3 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a condenser, combine the halogenated heterocycle (1.0 mmol), this compound (1.2 mmol), NaHCO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Solvent Addition & Degassing: Add DME (9 mL) and water (3 mL). Degas the mixture thoroughly with argon for 15 minutes.
-
Heating: Heat the reaction mixture to 85 °C under an argon atmosphere for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane or ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography.
-
Characterization (Self-Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct biaryl has been formed.
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry. Its utility in the Suzuki-Miyaura reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures that are central to many drug discovery programs.[1][12] The chloro and methoxy substituents provide medicinal chemists with powerful tools to modulate ligand-protein interactions and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[5] The detailed protocols provided herein demonstrate the practical application of this reagent and underscore the importance of rational selection of catalysts, bases, and reaction conditions to achieve efficient and reliable synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. drughunter.com [drughunter.com]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
The Versatile Role of 2-Chloro-4-methoxyphenylboronic Acid in Modern Organic Synthesis: Applications and Protocols
Introduction: A Key Building Block for Complex Molecules
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) bonds is paramount for the construction of complex molecular architectures that form the backbone of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of reagents that facilitate these crucial transformations, arylboronic acids stand out for their versatility, stability, and functional group tolerance, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This application note delves into the utility of a specific, highly functionalized reagent, 2-Chloro-4-methoxyphenylboronic acid (CAS No. 219735-99-6).
This compound is a versatile building block increasingly utilized in organic synthesis and medicinal chemistry.[1] Its unique substitution pattern—a chlorine atom ortho to the boronic acid and a methoxy group in the para position—imparts distinct electronic and steric properties that can be exploited to fine-tune reactivity and influence the properties of the resulting products. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and various organic halides or triflates, catalyzed by a palladium complex.[2] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 2-chloro-4-methoxyphenyl moiety into a wide range of molecular scaffolds.
Mechanistic Considerations: The "Why" Behind the Reaction Conditions
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for the success of the reaction and is dictated by the specific substrates involved.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.
The chloro and methoxy substituents on this compound can influence the reaction. The electron-donating methoxy group can enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. Conversely, the ortho-chloro group introduces steric hindrance that may require careful selection of a bulky phosphine ligand to promote efficient coupling.
Applications in Drug Discovery and Development
The structural motif provided by this compound is of significant interest in medicinal chemistry. Its incorporation into molecules can modulate their pharmacological properties, including potency, selectivity, and metabolic stability.
Synthesis of Anti-Cancer Agents: Phenanthridine Derivatives
A notable application of this compound is in the synthesis of phenanthridine derivatives. Specifically, it is used to prepare 8,9-dimethoxyphenanthridine compounds which have demonstrated selective anti-tumor activity.[4] These compounds show particular promise in inhibiting the proliferation of various cancer cell lines, including cervical cancer, non-small cell lung cancer, breast cancer, leukemia, and glioma.[4] The synthesis of these complex heterocyclic systems often relies on a Suzuki-Miyaura coupling to create the core biaryl structure, which then undergoes subsequent cyclization to form the phenanthridine scaffold.
Building Block for Kinase Inhibitors
The biaryl and heteroaryl structures readily assembled via Suzuki-Miyaura coupling are prevalent in many kinase inhibitors. Anaplastic Lymphoma Kinase (ALK) is a key therapeutic target in certain cancers, such as non-small cell lung cancer.[5] While a direct synthesis of a marketed ALK inhibitor using this compound is not prominently documented in publicly available literature, the structural motifs it helps create are highly relevant. The development of novel, boron-containing ALK inhibitors is an active area of research, highlighting the importance of functionalized boronic acids in generating new chemical entities for kinase inhibition.[5]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Catalyst and Base Screening (Illustrative)
The choice of catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides illustrative data on how these parameters can be varied for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 92 |
*Yields are hypothetical and for illustrative purposes only. Actual yields will depend on the specific substrates and reaction conditions.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Optimization
When embarking on a synthesis using this compound, a systematic approach to optimization is recommended.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound has established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures that are central to the development of new pharmaceuticals and functional materials. The insights and protocols provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this important building block in their own research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-4-methoxyphenylboronic Acid in Complex Molecule Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methoxyphenylboronic acid has emerged as a highly valuable and versatile reagent, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern—a chlorine atom ortho to the boronic acid and a methoxy group in the para position—imparts a desirable combination of reactivity and stability, rendering it an indispensable tool for the creation of novel compounds.
This comprehensive guide provides an in-depth exploration of this compound as a key building block. We will delve into its intrinsic chemical properties, provide detailed, field-proven protocols for its application in the renowned Suzuki-Miyaura cross-coupling reaction, and explore its utility in other significant transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to accelerate their research endeavors.
The Chemical Rationale: Why this compound?
The efficacy of this compound in organic synthesis is not coincidental; it is a direct consequence of the electronic and steric effects conferred by its substituents.
-
The Methoxy Group (-OCH₃): Positioned para to the carbon-boron bond, the methoxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which can influence the kinetics of the transmetalation step in cross-coupling reactions.
-
The Chlorine Atom (-Cl): Located ortho to the boronic acid moiety, the chlorine atom exerts a significant steric and electronic influence. Its electron-withdrawing inductive effect can modulate the reactivity of the boronic acid. Furthermore, its steric bulk can play a crucial role in controlling regioselectivity in certain reactions and may influence the rotational dynamics around the newly formed biaryl bond, a key consideration in the synthesis of atropisomers.[1][2][3]
-
The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its utility, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] Boronic acids are favored for their stability, low toxicity, and the ease of removal of boron-containing byproducts.
This unique combination of features makes this compound a powerful tool for introducing a substituted phenyl motif into a target molecule, a common strategy in the design of biologically active compounds and functional materials.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This compound is an excellent coupling partner in this transformation.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 2-chloro-4-methoxyphenyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
Synthesis of Biaryl Compounds Using 2-Chloro-4-methoxyphenylboronic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the application of 2-Chloro-4-methoxyphenylboronic acid in the synthesis of biaryl compounds, a cornerstone of modern medicinal chemistry and materials science. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic use of substituted boronic acids, such as this compound, offers a versatile platform for the construction of complex molecular architectures with tailored electronic and steric properties.[3]
The primary synthetic route discussed herein is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for the formation of carbon-carbon bonds.[4] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the influence of the specific substituents on this compound, offering insights grounded in established chemical principles.
The Strategic Advantage of this compound in Biaryl Synthesis
This compound (CAS 219735-99-6) is a valuable reagent in organic synthesis due to the unique interplay of its substituents. The ortho-chloro group and the para-methoxy group exert distinct electronic and steric effects that can be leveraged to control reaction outcomes and modulate the properties of the resulting biaryl products. The methoxy group, an electron-donating group, can influence the reactivity of the boronic acid, while the chloro group, an electron-withdrawing group, can provide a handle for further functionalization or influence the conformational preferences of the final biaryl compound.[3] This strategic placement of substituents makes it a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[3]
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (such as an aryl bromide or chloride).[4] The reaction proceeds through a well-established catalytic cycle, offering high yields and excellent functional group tolerance under relatively mild conditions.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve the highest yields.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[4]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids. While these are not specific to this compound, they provide a valuable starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (2.0) / Ligand (6.0) | KF (3.0) | Dioxane | 110 | 74 |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (3.0) / Ligand (9.0) | KF (3.0) | Dioxane | 110 | 73 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | Typical >80 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | Typical >85 |
Yields are representative and can vary based on specific substrates and reaction conditions.[5][6]
Troubleshooting and Considerations
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can lead to the formation of the corresponding arene as a byproduct. Using anhydrous solvents and appropriate bases can help to mitigate this issue.
-
Catalyst Deactivation: The pyridine nitrogen in some substrates can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and maintain catalytic activity.[7]
-
Reactivity of Aryl Halides: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[8] Consequently, reactions involving aryl chlorides may require more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems.[7]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the chloro and methoxy substituents provides a unique handle for influencing the electronic and steric properties of the target molecules, making it an important tool in the arsenal of medicinal chemists and materials scientists. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this reagent in the synthesis of novel and functional biaryl structures.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols for the Strategic Use of 2-Chloro-4-methoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 2-Chloro-4-methoxyphenylboronic acid (CAS No. 219735-99-6) in the synthesis of advanced pharmaceutical intermediates. With full editorial control, this document eschews rigid templates to deliver an in-depth, scientifically grounded narrative. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system. Key mechanistic claims are supported by authoritative sources, and all quantitative data is presented in clear, accessible formats. The guide culminates in a case study demonstrating the synthesis of a key biaryl precursor for a targeted class of kinase inhibitors, underscoring the strategic importance of this versatile building block in modern medicinal chemistry.
Introduction: The Strategic Advantage of this compound
This compound is an organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures required for novel therapeutic agents.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4]
The unique substitution pattern of this boronic acid—a chlorine atom ortho to the boronic acid and a methoxy group para to it—offers distinct advantages in pharmaceutical synthesis. The methoxy group can influence the electronic properties of the molecule and may engage in beneficial interactions with biological targets, while the chlorine atom provides a potential site for further functionalization or can impart specific steric and electronic effects on the resulting biaryl structure.[5] These features make it an invaluable intermediate for chemists working in medicinal chemistry.[5]
This guide will provide a detailed protocol for a general Suzuki-Miyaura coupling reaction using this compound, followed by a specific case study on the synthesis of a key intermediate for a potential kinase inhibitor.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 219735-99-6 | [1][6][7] |
| Molecular Formula | C₇H₈BClO₃ | [1][6] |
| Molecular Weight | 186.40 g/mol | [6] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 202 °C (lit.) | [2] |
| Solubility | Soluble in polar organic solvents | [1] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][8] Avoid formation of dust and aerosols.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is a cornerstone of modern organic synthesis.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[9]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are common and effective catalysts for a wide range of substrates. |
| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | Ligands stabilize the palladium center and facilitate the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid for transmetalation.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction to completion in a reasonable time. |
Case Study: Synthesis of a Key Intermediate for a 4-Anilinoquinazoline Kinase Inhibitor
Many modern targeted cancer therapies, such as Gefitinib and Erlotinib, are kinase inhibitors based on the 4-anilinoquinazoline scaffold. The biaryl moiety is a critical component of these molecules, often responsible for key interactions with the kinase active site. This compound is an excellent starting material for the synthesis of a key biaryl amine intermediate for this class of drugs.
In this case study, we will outline the synthesis of N-(4-bromo-2-chlorophenyl)-2-chloro-4-methoxyaniline , a hypothetical but representative advanced intermediate.
Figure 2: Proposed synthetic pathway to a key biaryl amine intermediate.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.86 g, 10 mmol), 1,4-dibromo-2-chlorobenzene (3.25 g, 12 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction, dilute with ethyl acetate (100 mL), and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to yield 4-bromo-2-chloro-1-(2-chloro-4-methoxyphenyl)benzene .
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the product from Step 1 (e.g., 2.9 g, 8 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol), XPhos (0.23 g, 0.48 mmol), and sodium tert-butoxide (1.15 g, 12 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene (40 mL) and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or direct amination with ammonia under pressure).
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Monitor by LC-MS.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the target intermediate, N-(4-bromo-2-chlorophenyl)-2-chloro-4-methoxyaniline .
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the creation of complex biaryl structures that are central to the design of modern therapeutics, particularly in the field of kinase inhibitors. The protocols and case study presented in this guide demonstrate the practical application of this reagent and provide a solid foundation for its use in drug discovery and development programs. The causality-driven approach to protocol design and the emphasis on scientific integrity aim to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling with 2-Chloro-4-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, particularly when using substituted arylboronic acids like 2-chloro-4-methoxyphenylboronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Introduction: The Challenge of this compound
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, valued for its functional group tolerance and mild conditions.[1][2] However, the success of the coupling is highly dependent on the electronic and steric nature of the coupling partners. This compound presents a unique set of challenges:
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the boronic acid to the palladium center during the critical transmetalation step.
-
Electronic Effects: The chlorine atom is electron-withdrawing via induction, while the para-methoxy group is electron-donating through resonance. This electronic push-pull can influence the reactivity of the boronic acid and its susceptibility to side reactions.[3]
This guide addresses the most common failure modes observed with this substrate in a question-and-answer format, providing logical troubleshooting pathways and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What are the first things to check?
A1: This is a common issue often stemming from inactive catalysis or suboptimal reaction conditions. Before making significant changes, a systematic check of the basics is essential.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) catalyst.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5] This reduction can sometimes be inefficient.
-
Inert Atmosphere & Solvent Quality: Oxygen can be detrimental, leading to the oxidation of the Pd(0) catalyst and promoting undesirable side reactions like the homocoupling of the boronic acid.[4][5]
-
Actionable Insight: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Base and Water Content: The base is not just an additive; it's a crucial reactant required to activate the boronic acid, forming a more nucleophilic boronate complex to facilitate transmetalation.[1][8][9] For many Suzuki reactions, a small amount of water is necessary for the base (like K₂CO₃ or K₃PO₄) to dissolve and function effectively.[10]
Q2: I'm observing significant formation of 3-chloroanisole. What is causing this protodeboronation and how can I stop it?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is a major pathway for yield loss, especially with electron-rich or sterically hindered boronic acids.[4] The para-methoxy group on your substrate makes the ring electron-rich, increasing its susceptibility.
-
Base Strength and Nucleophilicity: Strong, hard bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[4] The choice of base is critical.
-
Actionable Insight: Switch to a milder or less nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[12] Potassium fluoride (KF) is another excellent option, as the fluoride ion activates the boronic acid without being strongly basic, thereby minimizing the side reaction.[13]
-
-
Solvent and Temperature: The proton source for this side reaction is often water or an alcohol solvent.[4] Higher temperatures can also accelerate the rate of decomposition.
-
Actionable Insight: Minimize the amount of water in the reaction or switch to strictly anhydrous conditions with a soluble organic base if possible. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
-
Boronic Acid Stability: Boronic acids can degrade on the shelf. It is also possible that your specific boronic acid is forming an unreactive trimeric anhydride (a boroxine) upon dehydration.
-
Actionable Insight: Use freshly purchased or purified boronic acid. To break up potential boroxines, you can try adding your boronic acid to the reaction mixture and stirring with the base and solvent for 15-30 minutes before adding the palladium catalyst and aryl halide.
-
Q3: My main byproduct is 2,2'-dichloro-4,4'-dimethoxybiphenyl (homocoupling product). Why is this happening?
A3: Homocoupling, or Glaser coupling, of boronic acids is another common side reaction, often mediated by palladium and an oxidant (typically oxygen).[5] It occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.
-
Oxygen Contamination: This is the most frequent cause. Residual oxygen in the reaction flask can re-oxidize Pd(0) to Pd(II), which can then mediate the homocoupling pathway.[4][5]
-
Actionable Insight: Re-evaluate your degassing procedure. Ensure all reagents are added under a positive flow of inert gas and that the seal on your reaction vessel is secure.
-
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the active catalyst is low. This gives the boronic acid more opportunity to interact with the palladium center in undesirable ways.
-
Actionable Insight: Your aryl halide partner may be unreactive. If you are using an aryl chloride, the reaction will be more challenging than with a bromide or iodide.[14] In this case, a more electron-rich and bulky ligand on the palladium is required to facilitate oxidative addition. Consider switching from a standard ligand like PPh₃ to a Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][7][9] These are known to be highly effective for coupling challenging substrates.[6]
-
Q4: The reaction is very slow and stalls at low conversion, even after addressing the issues above. How can I improve the reaction rate and yield?
A4: Slow kinetics are often due to the steric hindrance from the ortho-chloro group. The transmetalation step, where the organic group is transferred from boron to palladium, is likely the rate-limiting step and is highly sensitive to steric bulk.
-
Ligand Choice: The ligand on the palladium catalyst dictates the steric and electronic environment around the metal center and is arguably the most important variable to screen.
-
Actionable Insight: For sterically hindered substrates, bulky, electron-rich phosphine ligands are the gold standard.[7] They promote the reductive elimination step and can stabilize the coordinatively unsaturated palladium species necessary for oxidative addition. Screen a panel of ligands.
-
-
Base and Solvent System: The combination of base and solvent can have a synergistic effect on the reaction rate.
-
Actionable Insight: A strong, non-nucleophilic base like K₃PO₄ in a polar aprotic solvent like 1,4-dioxane or DME can be very effective. The higher polarity can help stabilize charged intermediates in the catalytic cycle.
-
-
Potential Chelation: The ortho-chloro and para-methoxy groups do not form a classic chelating system. However, in some cases, an ortho substituent with a lone pair, like the methoxy group in an analogous system, can have a secondary interaction with the palladium center, potentially altering the geometry and reactivity of the complex.[15] While less likely with an ortho-chloro group, difficult reactions sometimes benefit from ligands designed to prevent or control such interactions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle. For this compound, the sterically hindered transmetalation step (III) is often the bottleneck.
Caption: Figure 1: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
If your reaction fails, follow this logical decision tree to diagnose the problem.
Caption: Figure 2: A systematic workflow for troubleshooting a failed Suzuki coupling.
Protocols & Data
Table 1: Recommended Starting Conditions for Screening
When troubleshooting, it's efficient to screen several conditions in parallel. This table provides a set of validated starting points for coupling with this compound.
| Condition | Catalyst System (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Notes |
| A | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | Classic conditions, good baseline. |
| B | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Excellent for sterically hindered substrates.[7] |
| C | Pd(OAc)₂ (2%) / XPhos (4%) | Cs₂CO₃ (2.0) | THF / H₂O (10:1) | 80 | A robust system for challenging couplings. |
| D | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | t-BuOH / H₂O (10:1) | 100 | Uses a modern, air-stable precatalyst. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for your reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst System (see Table 1)
-
Base (2.0 mmol, 2.0 equiv)
-
Degassed Solvent (0.1 - 0.2 M concentration)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.[4]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst/ligand, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the allotted time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the limiting starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [research.usc.edu.au]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Optimizing Yields for 2-Chloro-4-methoxyphenylboronic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for reactions involving 2-Chloro-4-methoxyphenylboronic acid. As a versatile reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its successful application is critical for the efficient construction of complex molecules.[1][2] This guide offers in-depth, field-proven insights to help you navigate common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and materials science.[3][4] The presence of the chloro and methoxy groups on the phenyl ring can influence the electronic properties and reactivity of the resulting molecules, making it a valuable building block in drug discovery.[2]
Q2: What are the typical storage and handling recommendations for this compound?
A2: Like many boronic acids, this compound can be sensitive to moisture and may exist in equilibrium with its anhydride.[2][5] For optimal stability and reactivity, it should be stored in a cool, dark, and dry place under an inert atmosphere if possible. When handling, avoid prolonged exposure to air and moisture to prevent decomposition.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check?
A3: When troubleshooting a low-yield Suzuki-Miyaura reaction, start by evaluating the following critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[6]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[6] Ensure your reaction vessel and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, base, and solvents. Degradation of any of these reagents can significantly impact the reaction outcome.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation
Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
Causality and Explanations:
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] A failure at any of these stages will result in a low yield. For this compound, the electron-donating methoxy group can influence its reactivity, and the chloro-substituent on the coupling partner (if it is an aryl chloride) can make the oxidative addition step challenging.[9]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For coupling with aryl chlorides, standard catalysts may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step.[10][11] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be a good choice to ensure the presence of the active catalytic species.[10]
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][11] If you are using a weak base, consider switching to a stronger one. The choice of base can also depend on the solvent system.
| Base | Common Solvents | Notes |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A good starting point, often effective with the addition of water.[12] |
| K₃PO₄ | Dioxane, Toluene, THF | A stronger base, often more effective than carbonates, especially for less reactive substrates.[7][10][12] |
| Cs₂CO₃ | Dioxane, THF | A strong and often highly effective base for challenging couplings.[7][10] |
| KF | THF | A milder base that can be useful in preventing base-labile functional groups from decomposing.[6][11] |
-
Solvent System Optimization: The solvent influences the solubility of the reagents and the stability of the catalytic species.[7] While aprotic solvents like dioxane and THF are common, the addition of a small amount of water can often improve the yield by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[10][13]
-
Increasing Reaction Temperature: If the reaction is sluggish, increasing the temperature can help overcome the activation energy barriers for both oxidative addition and transmetalation.[10] Microwave heating can also be an effective strategy to accelerate the reaction.[9]
Issue 2: Significant Formation of Side Products
The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
1. Protodeboronation:
-
Description: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] Electron-rich boronic acids can be susceptible to this side reaction, especially under harsh basic conditions or at elevated temperatures.[6][10]
-
Solutions:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Anhydrous Conditions: Since water can facilitate protodeboronation, running the reaction under strictly anhydrous conditions can minimize this side reaction.[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[7][10] These esters provide a "slow-release" of the active boronic acid during the reaction.[7]
-
2. Homocoupling:
-
Description: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6]
-
Solutions:
-
Rigorous Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen.[6][7] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[7]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can help favor the desired cross-coupling over homocoupling.[7]
-
Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be necessary.[7]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[10]
-
Ligand (if required)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[6]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[6]
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand.[6][10]
-
Solvent Addition: Add the degassed solvent via syringe.[6][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][10]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[4][6][10]
Visual Diagrams
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Suzuki Coupling of 2-Chloro-4-methoxyphenylboronic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid. This particular substrate presents a unique combination of electronic and steric factors that can lead to specific side reactions. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these challenges and achieve high yields of your desired biaryl product.
Section 1: Diagnostic Workflow for Common Issues
A successful Suzuki coupling is often a matter of suppressing undesired reaction pathways. When your reaction yields are low, the first step is to identify the major byproducts. This workflow will guide you from initial analysis to a targeted troubleshooting strategy.
// Node Definitions start [label="Problem:\nLow Yield of Desired Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analyze Crude Reaction Mixture\n(LC-MS, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Starting Materials Path sm [label="Observation:\nHigh levels of unreacted\nstarting materials.", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_cause [label="Primary Cause:\nSlow Oxidative Addition\nof the Aryl Chloride Partner", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_solution [label="Solution:\nOptimize Catalyst System\n(Ligand, Pre-catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Protodeboronation Path pdb [label="Observation:\nMajor byproduct is\n1-Chloro-3-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; pdb_cause [label="Primary Cause:\nProtodeboronation of Boronic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pdb_solution [label="Solution:\nModify Base, Solvent,\nand Temperature Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Homocoupling Path hc [label="Observation:\nMajor byproduct is symmetrical\n4,4'-dimethoxy-2,2'-dichlorobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; hc_cause [label="Primary Cause:\nHomocoupling of Boronic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hc_solution [label="Solution:\nEnsure Rigorous Inert Atmosphere\nand Check Pd Source", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Dehalogenation Path dh [label="Observation:\nMajor byproduct is the\ndehalogenated aryl partner\n(Ar-H from Ar-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; dh_cause [label="Primary Cause:\nReductive Dehalogenation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dh_solution [label="Solution:\nOptimize Ligand and Base\nSelection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> analysis; analysis -> sm [label="Case A"]; analysis -> pdb [label="Case B"]; analysis -> hc [label="Case C"]; analysis -> dh [label="Case D"];
sm -> sm_cause; sm_cause -> sm_solution;
pdb -> pdb_cause; pdb_cause -> pdb_solution;
hc -> hc_cause; hc_cause -> hc_solution;
dh -> dh_cause; dh_cause -> dh_solution; }
Figure 1: Diagnostic workflow for troubleshooting Suzuki coupling reactions.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section provides detailed answers to common problems encountered when using this compound.
FAQ 1: Protodeboronation - The Vanishing Boronic Acid
Q1: My main byproduct is 1-chloro-3-methoxybenzene, and I have unreacted aryl halide. What is happening?
A1: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This consumes your boronic acid, preventing it from participating in the desired cross-coupling and leading to reduced yields.[3] This process can be catalyzed by acid or base and is often accelerated by high temperatures and the presence of water.[1][4][5] The electron-donating methoxy group on your specific boronic acid can, under certain conditions, make the ipso-carbon more susceptible to protonation.
Q2: How can I minimize protodeboronation of this compound?
A2: Minimizing protodeboronation requires careful control of your reaction conditions, particularly the base and solvent system.
-
Base Selection: The choice of base is critical.[6] While strong bases can facilitate the formation of the reactive boronate species needed for transmetalation, they can also aggressively promote protodeboronation.[5]
-
Solvent System: The solvent can act as a proton source.
-
Recommendation: Use anhydrous, aprotic solvents such as Dioxane , Toluene , or THF .[9] If a co-solvent is necessary for solubility, minimize the amount of water or protic solvent used. Rigorously drying your solvent and reagents is advisable.
-
-
Temperature Control: Higher temperatures accelerate protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that allows for efficient oxidative addition of your aryl chloride partner. Start with moderate temperatures (e.g., 80 °C) and adjust as needed based on reaction monitoring.[2]
-
-
Advanced Strategy (Slow Release): For particularly stubborn cases, consider converting the boronic acid to a more stable boronate ester, such as a MIDA boronate or pinacol boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of decomposition.[1][10]
FAQ 2: Homocoupling - The Unwanted Dimer
Q1: I'm observing a significant peak in my analysis corresponding to 4,4'-dimethoxy-2,2'-dichlorobiphenyl. What is this byproduct and why does it form?
A1: This is the homocoupling product of your boronic acid, resulting from the formation of a C-C bond between two molecules of this compound. This side reaction proceeds through two primary mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[11] This is a very common issue if the reaction is not performed under strictly inert conditions.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a pre-catalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to produce the dimer before the catalytic cycle is fully established.[12]
Q2: What are the most effective methods to prevent boronic acid homocoupling?
A2: Preventing homocoupling hinges on meticulous experimental technique to exclude oxygen and careful selection of the palladium source.
-
Atmosphere Control: This is the most critical factor.
-
Recommendation: Rigorously degas your reaction solvent and mixture. This is best achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst (a technique known as sparging).[12] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Palladium Source:
-
Recommendation: Use a Pd(0) pre-catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an initial reduction step and is less prone to direct reaction with the boronic acid. If using a Pd(II) source, consider adding a small amount of a mild reducing agent to facilitate the formation of the active Pd(0) species.[12]
-
-
Reaction Staging:
-
Recommendation: Add the palladium catalyst to the reaction mixture at room temperature under a positive flow of inert gas, and only then begin heating. This ensures the catalyst enters the productive cycle quickly rather than sitting in a state where it can promote homocoupling.
-
FAQ 3: Reaction Stalls & Dehalogenation - The Unreactive Aryl Chloride
Q1: My reaction is very sluggish, with large amounts of starting materials remaining even after prolonged heating. Alternatively, I am seeing a byproduct corresponding to the dehalogenated version of my aryl halide partner. What is the root cause?
A1: Both issues often stem from the same underlying problem: a slow oxidative addition step. Aryl chlorides are significantly less reactive than aryl bromides or iodides.[9][13] The C-Cl bond is strong, making its cleavage by the Pd(0) catalyst the rate-determining step of the entire catalytic cycle.[14][15] When this step is slow, two things can happen:
-
Stalled Reaction: The catalytic cycle turns over very slowly, resulting in low conversion.
-
Reductive Dehalogenation: The Ar-Pd(II)-Cl intermediate, once formed, has a longer lifetime. This provides an opportunity for competing side reactions, such as reaction with a hydride source (which can be the solvent, base, or water) to produce the dehalogenated arene (Ar-H).[9][14]
Q2: How can I accelerate the oxidative addition of an aryl chloride and suppress dehalogenation?
A2: The key is to use a more active catalyst system, specifically by choosing the right phosphine ligand. For challenging substrates like aryl chlorides, standard ligands like PPh₃ are often insufficient.[9]
-
Ligand Selection: The ligand is the most powerful tool for tuning catalyst activity.
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands.[8][16] These ligands promote the oxidative addition step and accelerate the final reductive elimination, outcompeting the dehalogenation pathway.[14][17]
-
| Ligand Class | Examples | Key Advantages for Aryl Chlorides |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active, promote fast oxidative addition and reductive elimination, sterically demanding.[8][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable and active Pd complexes, often air- and moisture-resistant.[16][18] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may be less effective for unactivated aryl chlorides compared to Buchwald ligands. |
-
Catalyst Loading:
-
Recommendation: While low catalyst loadings are desirable, starting with a slightly higher loading (e.g., 1-2 mol % Pd) for an unproven aryl chloride coupling can help ensure the reaction proceeds. Once optimized, the loading can be reduced.
-
// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tm [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diaryl_pd [label="Ar-Pd(II)L₂-Ar'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagents and Products arx [label="Ar-X\n(Aryl Halide)"]; ar_boronic [label="Ar'-B(OH)₂\n(Boronic Acid)"]; base [label="Base (e.g., K₃PO₄)"]; product [label="Ar-Ar'\n(Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes dehalogenation [label="Reductive Dehalogenation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dehalogenated_product [label="Ar-H", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
protodeboronation [label="Protodeboronation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protodeboronated_product [label="Ar'-H", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
homocoupling [label="Homocoupling", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling_product [label="Ar'-Ar'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Connections pd0 -> oa [dir=none]; arx -> oa; oa -> pd2_complex; pd2_complex -> tm [dir=none]; ar_boronic -> tm; base -> tm; tm -> diaryl_pd; diaryl_pd -> re [dir=none]; re -> product; product -> pd0 [label="Regenerates\nCatalyst"];
// Side Reaction Connections pd2_complex -> dehalogenation [style=dashed, color="#5F6368"]; dehalogenation -> dehalogenated_product;
ar_boronic -> protodeboronation [style=dashed, color="#5F6368", label=" H₂O, Base, Heat"]; protodeboronation -> protodeboronated_product;
ar_boronic -> homocoupling [style=dashed, color="#5F6368", label=" O₂, Pd(II)"]; homocoupling -> homocoupling_product; }
Figure 2: The Suzuki catalytic cycle with key competing side reactions.
Section 3: Optimized Starting Protocol
This protocol incorporates best practices to minimize the common side reactions when coupling this compound with a generic, unactivated aryl chloride (Ar-Cl).
Reagents & Equipment:
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Aryl Chloride (Ar-Cl) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl chloride, this compound, and the finely ground K₃PO₄.
-
Inerting the System: Seal the vessel with a septum, and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (Sparging): Vigorously bubble inert gas through the reaction mixture for 20-30 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst and the phosphine ligand. For air-sensitive solid catalysts, this is best performed in a glovebox.
-
Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Check for the disappearance of starting materials and the formation of both product and byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Section 4: References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand. Thieme Chemistry, st-2020-k0400-c. --INVALID-LINK--
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Guides. --INVALID-LINK--
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Guides. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. --INVALID-LINK--
-
Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem Technical Guides. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. --INVALID-LINK--
-
American Chemical Society. (2022). A basic switch leads to big changes in Suzuki coupling. C&EN. --INVALID-LINK--
-
KNOC Molecular Screening Library. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. --INVALID-LINK--
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. BenchChem Technical Guides. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem Technical Guides. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. --INVALID-LINK--
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. The Journal of Organic Chemistry. --INVALID-LINK--
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. --INVALID-LINK--
-
BenchChem. (2025). Comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Guides. --INVALID-LINK--
-
ResearchGate. (2021). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. --INVALID-LINK--
-
Denmark, S. E., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--
-
Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. --INVALID-LINK--
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Organic Process Research & Development. --INVALID-LINK--
-
ResearchGate. (2022). Protodeboronation and its application in synthesis. ResearchGate. --INVALID-LINK--
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. --INVALID-LINK--
-
ResearchGate. (2015). Effect of solvent on the Suzuki cross-coupling. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2009). Effect of solvent on the Suzuki reaction. ResearchGate. --INVALID-LINK--
-
Organ, M. G., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. --INVALID-LINK--
-
Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. --INVALID-LINK--
-
Aidic. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. --INVALID-LINK--
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Chloro-4-methoxyphenylboronic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of reaction products derived from 2-Chloro-4-methoxyphenylboronic acid. Our focus is on providing practical, field-proven insights to overcome common purification challenges.
Introduction: The Nuances of Purifying Arylboronic Acid Reaction Products
This compound is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1] While these reactions are powerful, the subsequent purification of the desired biaryl product can be challenging. Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The acidic nature of the boronic acid starting material and its byproducts often complicates standard purification procedures. This guide provides a structured approach to troubleshooting these issues and offers robust purification protocols.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.
Q1: I'm seeing a significant amount of unreacted this compound in my crude product. How can I effectively remove it?
A1: Residual boronic acid is a frequent impurity. Due to its acidic nature and potential for complex formation, it can be persistent. Here are several effective strategies for its removal:
-
Basic Aqueous Wash (Liquid-Liquid Extraction): This is often the first and most straightforward approach. Boronic acids are weakly acidic and will deprotonate in the presence of a base to form water-soluble boronate salts.[2][3]
Experimental Protocol: Basic Aqueous Wash
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[3]
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Scavenger Resins: For more stubborn cases or when a basic wash is not suitable for your product, scavenger resins can be highly effective. Resins with diethanolamine (DEAM) or diol functionalities are particularly adept at binding to boronic acids.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and may require some screening.
Insight: The key to successful recrystallization is identifying a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains in the mother liquor.[4]
Q2: My desired product is also acidic, so a basic wash is not an option. What are my alternatives for removing the boronic acid?
A2: This is a common challenge, especially when the target molecule contains a phenolic or carboxylic acid group.[5] In this scenario, you need to employ methods that do not rely on a significant pH change.
-
Chromatography on Silica Gel: While boronic acids can sometimes streak on silica gel, careful selection of the mobile phase can achieve good separation.[4][6]
Pro-Tip: Adding a small amount of a modifier like acetic acid (0.1%) to your mobile phase can sometimes improve the peak shape and separation of acidic compounds.[5]
-
Conversion to a Boronate Ester: You can convert the unreacted boronic acid to a boronate ester (e.g., a pinacol ester) in the crude mixture. These esters are generally less polar and more stable on silica gel, making chromatographic separation from your acidic product more feasible.[7]
-
Derivatization of the Product: If your acidic product has a suitable functional group, you could temporarily protect it as an ester (e.g., a methyl ester).[5] This will change its polarity and may allow for easier separation from the boronic acid. The protecting group can then be removed in a subsequent step.
Q3: I'm struggling with purifying a highly polar product. What are the best practices?
A3: Purifying polar compounds can be challenging due to their high affinity for polar stationary phases like silica gel and their solubility in polar solvents.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase (silica gel). The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.
-
Solvent System Selection for Normal-Phase Chromatography: If you must use silica gel, consider more polar solvent systems. A common choice for polar compounds is a mixture of dichloromethane and methanol.[3]
Compound Polarity Recommended Starting Solvent System (Normal Phase) Low to Medium Hexane/Ethyl Acetate Medium to High Dichloromethane/Methanol High Ethyl Acetate/Methanol with a small amount of acetic acid or triethylamine
Q4: How can I remove residual palladium catalyst from my product?
A4: Palladium residues are a common concern, especially in pharmaceutical applications.
-
Filtration through Celite® or Silica Gel: A simple filtration of the crude reaction mixture through a plug of Celite® or silica gel can often remove a significant portion of the palladium catalyst.[8][9]
-
Activated Carbon (Charcoal): Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: For very low levels of palladium, specialized metal scavenger resins or functionalized silica gels are highly effective.
Frequently Asked Questions (FAQs)
Q: What are the common side products in Suzuki-Miyaura reactions with this compound? A: Besides unreacted starting materials, common side products include:
-
Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be promoted by harsh reaction conditions.[10]
Q: Is this compound stable? A: Like many boronic acids, it can be sensitive to moisture and may exist in equilibrium with its anhydride.[1] It is best to store it in a cool, dry place. For safety and handling information, always refer to the Safety Data Sheet (SDS).[11][12]
Q: Can I use the crude product directly in the next step without purification? A: This is sometimes possible, especially in early-stage discovery chemistry. However, it is generally not recommended as impurities can interfere with subsequent reactions, leading to lower yields and more complex purification challenges later on. A quick filtration through a silica plug is often a good compromise.[13]
Visualizing Purification Workflows
Workflow for Non-Acidic Products
Caption: A standard purification workflow for non-acidic products.
Decision Tree for Purification Strategy
Caption: A decision-making guide for initial purification steps.
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sds.strem.com [sds.strem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxyphenylboronic acid
Welcome to the technical support guide for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of 2-Chloro-4-methoxyphenylboronic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter difficulties with sterically demanding substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The Core Challenge: Overcoming Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1] However, its efficiency can be dramatically reduced when substrates possess significant steric bulk around the reaction centers.
This compound presents a classic case of steric hindrance. The ortho-chloro substituent crowds the boronic acid moiety, impeding the approach of the bulky palladium catalyst complex. This steric clash primarily complicates the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium, but can also affect the subsequent reductive elimination. The result is often low conversion, slow reaction rates, and an increase in undesirable side reactions.
This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows very low or no conversion to the desired product. Where should I start troubleshooting?
Low conversion is the most common issue and typically points to a failure in one of the key steps of the catalytic cycle.[2] The steric hindrance from the ortho-chloro group makes this coupling particularly sensitive to the choice of catalyst, ligand, base, and solvent.
Primary Causes & Initial Checks:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for sterically hindered substrates. The ligands are not bulky or electron-rich enough to promote the formation of the highly reactive, low-coordinate palladium species needed to drive the reaction forward.[3]
-
Suboptimal Base Selection: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1][4] A weak or poorly soluble base will fail to generate a sufficient concentration of this active species.
-
Inadequate Degassing: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst death and promoting side reactions like the homocoupling of the boronic acid.[5]
-
Protodeboronation: The boronic acid is being consumed by a side reaction where the carbon-boron bond is cleaved by a proton source (often water) before it can couple.[5]
The logical workflow for troubleshooting this issue is outlined below.
Caption: A logical workflow for troubleshooting a hindered Suzuki coupling.
Q2: How do I select the right palladium catalyst and ligand for this hindered coupling?
This is the most critical decision for a successful reaction. For sterically demanding couplings, the goal is to generate a highly reactive, monoligated L-Pd(0) intermediate. This is achieved by using bulky, electron-donating ligands that can readily dissociate from the palladium center.[6][7]
Recommended Catalyst Systems:
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred as it does not require a reductive activation step.[5] |
| Ligands | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, PEPPSI-iPr | Buchwald-type biaryl phosphine ligands are the gold standard for hindered couplings.[7] Their bulk facilitates the formation of reactive monoligated Pd(0) species, while their electron-donating nature accelerates the oxidative addition step.[7][8] N-Heterocyclic Carbenes (NHCs) are strong σ-donors and offer excellent thermal stability, making them highly effective for challenging aryl chloride couplings.[4][8] |
Expert Insight: Start with SPhos or XPhos . They offer a superb balance of reactivity and broad substrate scope for hindered systems.[7] A typical starting point is a 1:2 to 1:4 ratio of Palladium:Ligand.
The general catalytic cycle, highlighting the sterically sensitive steps, is shown below. Bulky ligands are essential to facilitate the rate-limiting transmetalation and subsequent reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically demanding transmetalation step.
Q3: What are the optimal base and solvent choices for coupling this compound?
The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining catalyst stability.
-
Base Selection: For sterically hindered substrates, stronger bases are generally required to drive the formation of the boronate anion and accelerate the transmetalation step.[9]
-
Recommended: K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), KOtBu (potassium tert-butoxide).
-
Rationale: K₃PO₄ is an excellent, moderately strong base that works well in a variety of solvents. Cs₂CO₃ is often more effective due to the larger, "softer" cesium cation, which can have a beneficial templating effect.[9] KOtBu is a very strong base suitable for particularly challenging couplings.[10]
-
Caution: When using very strong bases like KOtBu, ensure your coupling partner does not have base-sensitive functional groups.
-
-
Solvent Selection: The solvent must solubilize the reactants and the catalyst system while being compatible with the chosen base.
-
Recommended: Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 organic:water).[5]
-
Rationale: These aprotic solvents are mainstays for Suzuki couplings. The addition of water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, water can also promote protodeboronation.
-
Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions with a highly soluble base like KOtBu in anhydrous THF or Dioxane is a valid strategy.[3]
-
Q4: I'm observing significant side products, primarily the homocoupled dimer of my boronic acid and/or the deboronated starting material. How can I suppress these?
These side reactions compete with the desired cross-coupling and are common in challenging reactions.
-
Protodeboronation (Loss of the -B(OH)₂ group):
-
Cause: This is the acid- or base-catalyzed cleavage of the C-B bond by a proton source, most commonly water.[3][5] This process can be accelerated by heat and the palladium catalyst itself.
-
Solutions:
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. MIDA boronates are exceptionally stable and participate in "slow-release" cross-coupling, maintaining a very low concentration of the free boronic acid in solution and minimizing decomposition.[6][11]
-
Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use an anhydrous base.[3]
-
Use a Weaker Base: If possible, a weaker base like K₂CO₃ or even KF might reduce the rate of protodeboronation, but this may come at the cost of a slower desired reaction.[4]
-
-
-
Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar):
-
Cause: This side reaction is primarily promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative dimerization catalyzed by Pd(II) species.[5]
-
Solutions:
-
Thorough Degassing: This is non-negotiable. Degas your solvent and the reaction mixture thoroughly using a "freeze-pump-thaw" cycle (3x) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes before adding the catalyst.[10]
-
High-Quality Catalyst: Use a high-quality palladium precatalyst to ensure a clean initiation to the active Pd(0) species.
-
Slow Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[3]
-
-
Recommended Starting Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (powdered, dried, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl bromide, this compound, and powdered K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add a small amount of the degassed dioxane to form a slurry.
-
Add the catalyst/ligand slurry to the reaction flask containing the solids.
-
Add the remaining volume of degassed dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
preventing homocoupling of 2-Chloro-4-methoxyphenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Strategies for Preventing Homocoupling of 2-Chloro-4-methoxyphenylboronic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically the undesired homocoupling of the electron-rich this compound. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and troubleshooting logic to empower you to solve these issues in your own labs.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent couple together, forming a symmetrical biaryl. In this case, it produces bis(2-chloro-4-methoxyphenyl). This side reaction is problematic for two main reasons: it consumes your boronic acid, reducing the yield of your desired cross-coupled product, and it introduces a significant impurity that can be difficult to separate during purification. This compound is particularly susceptible due to its electron-rich nature, which makes it more easily oxidized and prone to this side reaction.[1][2]
Q2: What is the primary chemical cause of this homocoupling side reaction?
A2: The primary driver of boronic acid homocoupling is the presence of dissolved oxygen in your reaction.[2][3][4][5][6][7] Oxygen can interact with the active Palladium(0) catalyst, oxidizing it to a Palladium(II) peroxo complex. This Pd(II) species can then bypass the standard Suzuki catalytic cycle and directly react with two molecules of the boronic acid to generate the homocoupled product.[3][4][5][6][8] Therefore, rigorous exclusion of oxygen is the single most critical factor in preventing this side reaction.[9][10]
Q3: I am using a Palladium(II) precatalyst like Pd(OAc)₂. Could this be contributing to the problem?
A3: Yes, it absolutely can. While Pd(II) precatalysts are common, they must be reduced in situ to the active Pd(0) species to initiate the desired catalytic cycle. Before this reduction is complete, the Pd(II) species present at the start of the reaction can directly catalyze the homocoupling of the boronic acid.[1][2][10] This is especially problematic if the reduction of the precatalyst is slow or inefficient.
Q4: My reaction turns black, and I see a lot of homocoupling. Are these events related?
A4: They are often related. The formation of a black precipitate is typically due to the decomposition of the palladium catalyst into palladium black. The same conditions that promote homocoupling—namely the presence of oxygen and excess Pd(II)—can also lead to catalyst decomposition and the formation of inactive palladium black.[9] While not a direct indicator of homocoupling itself, it suggests that your reaction conditions are suboptimal and are likely favoring these unwanted side pathways.
Mechanistic Insights: The Desired vs. Undesired Catalytic Cycle
To effectively troubleshoot, it is crucial to understand the competing chemical pathways. The desired Suzuki-Miyaura reaction and the undesired oxygen-mediated homocoupling run concurrently. Your goal is to create conditions that overwhelmingly favor the former.
The desired Suzuki-Miyaura cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are ejected as the desired biaryl product, regenerating the Pd(0) catalyst.
The undesired Homocoupling cycle is primarily driven by oxygen:
-
Catalyst Oxidation: Pd(0) reacts with O₂ to form a Pd(II)-peroxo complex.[3][6]
-
Dual Transmetalation: This complex reacts with two molecules of the boronic acid.
-
Reductive Elimination: The two boronic acid-derived groups couple to form the symmetrical biaryl byproduct.[4][5]
Troubleshooting Guide for Homocoupling
Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
| Problem Observed | Primary Suspected Cause | Recommended Solution & Rationale |
| High percentage of homocoupled product detected by LC-MS or NMR. | Presence of Dissolved Oxygen. | Implement Rigorous Deoxygenation: The most effective solution is to remove dissolved oxygen from your solvent and reaction headspace. Use a "freeze-pump-thaw" method (3 cycles) for the most sensitive reactions, or subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[7][9][10] |
| Reaction stalls; starting materials remain with significant homocoupling. | Inefficient Pd(II) Precatalyst Reduction. | Switch to a Pd(0) Source: Using a catalyst that is already in the active Pd(0) state, such as Pd₂(dba)₃ or a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle), eliminates the initial step where Pd(II) can directly cause homocoupling.[1][13] Alternatively, add a mild reducing agent like potassium formate to facilitate the rapid reduction of your Pd(II) precatalyst to Pd(0). |
| Homocoupling persists despite deoxygenation and use of a Pd(0) source. | Suboptimal Base or Ligand Choice. | Optimize Base and Ligand: Strong bases like NaOH can promote side reactions. Switch to a milder, non-hydroxide base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[14][15] For challenging couplings, pair your palladium source with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the desired reductive elimination step, helping it outcompete the homocoupling pathway.[1][13] |
| Reaction is inconsistent, with varying levels of homocoupling. | Order of Reagent Addition. | Modify Addition Sequence: Pre-heating the mixture of your aryl halide, base, and solvent under an inert atmosphere for 10-15 minutes before adding the this compound can be highly effective.[7] This ensures the oxidative addition of the aryl halide occurs first, committing the catalyst to the desired cycle before the boronic acid is introduced. |
Data Summary: Impact of Reaction Parameters on Selectivity
The choice of reagents and conditions can dramatically shift the ratio of the desired product to the undesired homocoupled byproduct.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale & Cited Evidence |
| Atmosphere | Reaction run open to air | Reaction run under inert (N₂/Ar) atmosphere | Condition B shows significantly less homocoupling. | Oxygen is the primary driver for the homocoupling pathway via a palladium peroxo complex.[2][3][9] |
| Palladium Source | Pd(OAc)₂ | XPhos Pd G3 | Condition B often provides higher selectivity and yield. | Air-stable Pd(0) precatalysts with bulky, electron-rich ligands accelerate the desired cycle and are less prone to side reactions.[1][13] |
| Base | NaOH (strong) | K₃PO₄ (moderate) | Condition B generally offers better control and reduces side reactions. | Strong hydroxide bases can be detrimental in some cases; phosphates are often a superior choice for sensitive substrates.[9][14][16] |
| Reagent Addition | All reagents added at once at room temp | Boronic acid added to pre-heated mixture of other reagents | Condition B can significantly suppress early-stage homocoupling. | This ensures the catalyst engages with the aryl halide first, minimizing the opportunity for the boronic acid to dimerize.[7] |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Nitrogen Subsurface Sparging
This method is highly effective for removing dissolved oxygen from reaction solvents.[10]
-
Apparatus Setup: Assemble your reaction flask equipped with a magnetic stir bar and a condenser. Fit the condenser with a gas inlet adapter connected to a nitrogen line via a bubbler (to monitor gas flow).
-
Solvent Addition: Add the required volume of solvent to the reaction flask.
-
Sparging: Insert a long needle or a glass pipette connected to the nitrogen line through a septum on the flask, ensuring the tip is submerged below the solvent surface.
-
Purge: Begin bubbling nitrogen through the solvent at a moderate rate (e.g., 2-3 bubbles per second) while stirring.
-
Duration: Continue sparging for at least 20-30 minutes to ensure thorough deoxygenation.
-
Maintain Atmosphere: After sparging, remove the needle while maintaining a positive pressure of nitrogen in the flask's headspace for the remainder of the setup and reaction.
Protocol 2: Optimized Suzuki Coupling to Minimize Homocoupling
This protocol incorporates best practices for coupling this compound.
-
Reagent Preparation: In a glovebox or on the bench, weigh the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv) into an oven-dried reaction flask containing a stir bar.
-
Inert Atmosphere: Seal the flask with a septum, remove from the glovebox (if used), and place it under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Catalyst Addition: While maintaining the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If you observe significant homocoupling, follow this logical decision-making workflow to systematically address the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-4-methoxyphenylboronic acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed as a specialized resource to navigate the complexities of using 2-Chloro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. The unique electronic properties of this substrate—featuring a moderately deactivating chloro group and a strongly activating methoxy group—present distinct challenges that can lead to catalyst deactivation and low reaction yields.
This document provides in-depth troubleshooting guides, validated experimental protocols, and a mechanistic rationale to help you diagnose and overcome common hurdles, ensuring the integrity and success of your synthetic campaigns.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address the most common failure modes encountered in the field.
Q1: My reaction is sluggish or has stalled, resulting in low conversion of my aryl halide. What are the primary causes and solutions?
Low conversion is a frequent issue stemming from several competing factors that either slow the desired catalytic cycle or prematurely kill the catalyst.
Plausible Causes & Mechanistic Rationale:
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting barrier in many cases.[1] The electron-donating para-methoxy group on your boronic acid does not influence this step, but if your coupling partner (the aryl halide) is also electron-rich, this step can be particularly slow.[2]
-
Protodeboronation of the Boronic Acid: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][3] This process, often accelerated by strong bases and the presence of water, irreversibly consumes your nucleophile.[4] The electron-rich nature of the aromatic ring exacerbates this issue.[4][5]
-
Catalyst Oxidation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation to inactive Pd(II), effectively halting the catalytic cycle.[1][4][6] Phosphine ligands are also prone to oxidation, which can compromise their ability to stabilize the palladium center.[1]
Diagnostic Steps and Solutions:
-
Re-evaluate Your Catalyst System: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Employ catalyst systems known for high activity with aryl chlorides. This includes using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands promote the difficult oxidative addition step and stabilize the palladium center.[4] Consider using air- and moisture-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) to ensure consistent generation of the active Pd(0) species.[4][7]
-
-
Combat Protodeboronation:
-
Solution 1: Modify Base and Solvent Conditions. Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃.[4] While water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[3] If possible, minimize the amount of water or switch to anhydrous conditions with a base like KF.[4]
-
Solution 2: Use a More Stable Boron Reagent. Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1] These derivatives are significantly less prone to protodeboronation under basic reaction conditions.[5][8]
-
Experimental Protocol: Conversion to a Pinacol Boronate Ester
-
To a round-bottom flask, add this compound (1.0 eq.), pinacol (1.1 eq.), and a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction.
-
Ensure a Rigorously Inert Atmosphere:
-
Solution: The exclusion of oxygen is non-negotiable.[1][6] Degas your solvent(s) thoroughly before use by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes.[3] Assemble your reaction under a positive pressure of inert gas and maintain this atmosphere throughout the experiment.
-
Q2: My reaction mixture turned black, and I've isolated palladium black. Why did this happen and is the reaction salvageable?
The formation of a black precipitate is a visual indicator of catalyst decomposition, specifically the agglomeration of Pd(0) atoms into bulk palladium metal ("palladium black").[7] This process removes the catalytically active species from the solution, leading to a failed reaction.[9]
Plausible Causes & Mechanistic Rationale:
-
Ligand Dissociation/Degradation: The phosphine ligands that stabilize mononuclear Pd(0) complexes can dissociate.[9] These "naked" and unstable Pd(0) species rapidly aggregate.[9] This can be caused by high temperatures or the use of ligands that do not bind strongly enough.
-
Presence of Oxygen: As mentioned, oxygen can oxidize both the Pd(0) center and the phosphine ligands, leading to ligand dissociation and subsequent precipitation.[4][6]
-
Inefficient Catalysis: If the catalytic cycle is slow (e.g., due to a difficult oxidative addition), the concentration of the resting-state Pd(0) catalyst can build up. This increases the probability of aggregation and decomposition over time.
Diagnostic Steps and Solutions:
-
Strengthen Ligand Coordination:
-
Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) which form more stable complexes with palladium and are less prone to dissociation.[4] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for L:Pd).
-
-
Optimize Reaction Temperature:
-
Improve Inert Atmosphere Technique:
-
Solution: Re-evaluate your degassing and inerting procedures. Ensure all reagents, solvents, and the reaction vessel headspace are scrupulously free of oxygen before the catalyst is added and the reaction is heated.[6]
-
dot
Caption: A workflow for diagnosing and solving palladium black formation.
Q3: I'm observing a significant amount of a homocoupled dimer (4,4'-dimethoxy-2,2'-dichlorobiphenyl) in my product mixture. What causes this side reaction?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki-Miyaura chemistry.
Plausible Causes & Mechanistic Rationale:
-
Oxygen-Mediated Homocoupling: This is the most common cause. The presence of oxygen can facilitate a Pd(II)-mediated pathway where two boronic acid molecules are coupled, and the palladium is reduced to Pd(0).[4][8] This not only consumes your nucleophile but can also interfere with the generation of the active catalyst if you start from a Pd(II) source.
-
Excess Pd(II) Pre-catalyst: If the initial reduction of your Pd(II) pre-catalyst (e.g., Pd(OAc)₂) to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can directly promote the homocoupling of the boronic acid.[8][10]
Diagnostic Steps and Solutions:
-
Rigorous Oxygen Exclusion:
-
Ensure Efficient Reduction of Pd(II):
-
Solution 1: Use a Pd(0) source directly, such as Pd₂(dba)₃, to bypass the in-situ reduction step.[7] This must be paired with a suitable ligand.
-
Solution 2: Add a mild reducing agent to the reaction mixture. Small amounts of agents like potassium formate can help scavenge residual Pd(II) species without interfering with the primary catalytic cycle.[10]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: Why is this compound considered a "challenging" substrate?
-
A: It presents a dual challenge: the kinetic inertness of the C-Cl bond on the coupling partner requires forcing conditions (high temperature, active catalyst), while the electron-rich nature of the boronic acid itself makes it more susceptible to deactivating side reactions like protodeboronation under those same conditions.
-
-
Q: What is the optimal base for this substrate?
-
A: There is no single "best" base; the choice is a compromise and is highly dependent on the solvent and coupling partner.[4] A good starting point is often K₃PO₄ or K₂CO₃.[12] These are strong enough to promote transmetalation but are generally less harsh than hydroxides, which can aggressively promote protodeboronation.[4][13] The base's role is complex, as it must facilitate the formation of a boronate species for transmetalation without causing unwanted side reactions.[13][14]
-
-
Q: Should I be concerned about the purity of my this compound?
-
A: Absolutely. Boronic acids can dehydrate to form cyclic boroxine trimers, which can have different reactivity. They can also degrade over time via protodeboronation, especially if stored improperly.[8] Always use fresh, high-purity boronic acid. If in doubt, consider converting it to a more stable pinacol ester for storage and use.[1]
-
Part 3: Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the central Suzuki-Miyaura cycle and the key off-cycle pathways that lead to catalyst deactivation and unwanted side products.
dot
Caption: The desired catalytic cycle versus common deactivation pathways.
Part 4: Summary of Recommended Starting Conditions
The following table provides a validated set of starting conditions for coupling this compound (or its pinacol ester) with a generic aryl chloride. Optimization will be required for specific substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or a Buchwald Pre-catalyst (2-4 mol %) | Provides a reliable source of active Pd(0) and is effective for challenging C-Cl bond activation. |
| Ligand | XPhos or SPhos (1.1 - 1.2 eq. relative to Pd metal) | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, enhancing stability.[4] |
| Boron Reagent | This compound pinacol ester (1.2 - 1.5 eq.) | More stable to protodeboronation than the corresponding boronic acid, leading to more consistent results.[1] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | A moderately strong base that is effective in promoting transmetalation while minimizing boronic acid degradation.[4] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or CPME | Aprotic ethereal solvents are standard. The small amount of water helps dissolve the base.[3] |
| Temperature | 100 °C | A common starting temperature for aryl chloride couplings. May require optimization.[3] |
| Atmosphere | Rigorously Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[1][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Chloro-4-methoxyphenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxyphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on improving its solubility in reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Compound
This compound is a versatile reagent, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Like many arylboronic acids, it is a crystalline solid that is generally soluble in polar organic solvents.[1] However, researchers often encounter solubility issues that can hinder reaction kinetics and overall yield. These challenges typically stem from two key chemical properties: the inherent polarity of the boronic acid group and its propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] Boroxines are often significantly less soluble than their corresponding boronic acids, and their formation is a reversible equilibrium that can be influenced by solvent, temperature, and the presence of water.[2]
This guide will provide a structured approach to diagnosing and resolving solubility-related problems, ensuring that you can harness the full potential of this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative data (mg/mL) is not extensively published, experimental evidence and chemical principles indicate the following solubility profile. The presence of the polar boronic acid group and the methoxy group generally favors solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethylformamide (DMF) | 0.386 | High | Often a good starting point for achieving a homogeneous solution. |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High | A related compound, 4-methoxyphenylboronic acid, is highly soluble in DMSO (>100 mg/mL).[3] |
| Tetrahydrofuran (THF) | 0.207 | Moderate to High | Commonly used, but may require heating or co-solvents for complete dissolution. |
| Dioxane | 0.164 | Moderate | Frequently used in Suzuki reactions, often with water as a co-solvent. |
| Ethanol (EtOH) | 0.654 | Moderate | Can be an effective co-solvent to increase the polarity of less polar solvents like toluene. |
| Toluene | 0.099 | Low | Generally a poor solvent for this boronic acid on its own. |
| Water | 1.000 | Low | While the boronic acid itself has low water solubility, aqueous bases are often used in biphasic reaction mixtures.[4] |
Polarity Index values are relative and serve as a general guide.
Q2: My this compound is not dissolving in the reaction solvent. What is the first thing I should do?
The first step is to gently heat the reaction mixture while stirring. Many boronic acids exhibit significantly increased solubility at elevated temperatures (e.g., 60-80 °C). If heating alone is insufficient, the next step is to introduce a polar co-solvent. For instance, if your primary solvent is toluene or dioxane, adding a small amount of ethanol or DMF can dramatically improve solubility. A common practice is to add the co-solvent dropwise until the solid dissolves.[5]
Q3: Can the choice of base affect the solubility of the boronic acid?
Absolutely. In Suzuki-Miyaura reactions, the base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are often used as aqueous solutions. The formation of a boronate salt upon reaction with the base can increase the overall solubility of the boron species in the aqueous phase or at the organic-aqueous interface where the catalytic reaction often occurs. Potassium carbonate is noted to be more soluble than sodium carbonate in organic solvents like DMF, which can be an advantage in certain systems.
Q4: I suspect boroxine formation is causing solubility issues. How can I mitigate this?
Boroxine formation is a dehydration reaction.[2] While completely anhydrous conditions can favor the boroxine, its formation is a reversible equilibrium. In the context of a Suzuki reaction, which often includes an aqueous base, the presence of water helps to shift the equilibrium back towards the more soluble boronic acid. If you are working under strictly anhydrous conditions and observe poor solubility, the addition of a small amount of water can sometimes be beneficial.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to troubleshooting poor solubility of this compound in a typical Suzuki-Miyaura coupling reaction.
Problem: The reaction mixture is a heterogeneous slurry even after initial heating.
This is a common issue indicating that the chosen solvent system is not optimal for dissolving the boronic acid at the desired concentration.
Caption: Troubleshooting workflow for poor solubility.
Solution 1: Optimize the Solvent System
If heating is not sufficient, a change in the solvent system is the most effective solution.
Protocol 1: Biphasic Toluene/Ethanol System This protocol is adapted from a procedure used for the synthesis of substituted triphenylenes.
-
Setup: To a reaction vessel containing your aryl halide, add this compound (1.2 equivalents).
-
Solvent Addition: Add a mixture of toluene and ethanol (e.g., a 3:1 to 5:1 ratio).
-
Base Addition: Add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2.0 equivalents).
-
Catalyst Addition: Degas the mixture with argon or nitrogen, then add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. The boronic acid should dissolve as it is consumed and partitions between the phases.
Causality: The combination of toluene as the primary organic solvent and ethanol as a polar co-solvent helps to solubilize the organic starting materials, while the aqueous base facilitates the activation of the boronic acid at the interface of the two phases.
Solution 2: Utilize a Polar Aprotic Solvent
For reactions where a single-phase system is desired, a polar aprotic solvent is recommended.
Protocol 2: DME/Water System with Microwave Heating This method has been successfully used for the synthesis of hydroxyphenylmethanone derivatives.[6]
-
Setup: In a microwave-safe reaction vessel, combine the aryl bromide (1 equivalent), this compound (1.2 equivalents), sodium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (2:1 ratio).
-
Reaction: Seal the vessel and expose it to microwave irradiation (e.g., 25 minutes at 150 °C).
Causality: DME is a polar ether that can effectively dissolve both the boronic acid and the aryl halide. The presence of water ensures the base is dissolved and aids in the activation of the boronic acid. Microwave heating rapidly brings the reaction to the required temperature, often accelerating the dissolution and reaction rates.
Solution 3: Modify the Boronic Acid (Advanced)
If the above methods fail, or if your substrate is sensitive to water or high temperatures, converting the boronic acid to a more soluble derivative might be necessary. Boronic esters, such as the pinacol ester, are generally more soluble in a wider range of organic solvents.
Caption: Workflow for using a boronate ester derivative.
Protocol 3: Conversion to Pinacol Boronate Ester
-
Esterification: In a round-bottom flask, suspend this compound and pinacol (1.1 equivalents) in an anhydrous solvent like THF or toluene.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling or purified by chromatography or recrystallization.
-
Suzuki Coupling: The purified, more organophilic boronate ester can then be used in a Suzuki reaction under standard, often anhydrous, conditions.
Causality: The replacement of the polar dihydroxyl groups of the boronic acid with the bulky, nonpolar pinacol group significantly increases the compound's lipophilicity, thereby improving its solubility in common organic solvents like THF, dioxane, and toluene.
Concluding Remarks
Successfully employing this compound hinges on managing its solubility within the reaction medium. By systematically evaluating and optimizing the solvent system, base, and temperature, researchers can overcome most challenges. For particularly difficult cases, derivatization to a boronate ester provides a robust alternative. This guide provides the foundational knowledge and practical steps to troubleshoot these issues, leading to more efficient and reliable synthetic outcomes.
References
Technical Support Center: Monitoring 2-Chloro-4-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 2-Chloro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments, particularly the widely-used Suzuki-Miyaura cross-coupling reaction. Our focus is on providing practical, scientifically grounded solutions to common challenges encountered in the lab.
Introduction to this compound in Synthesis
This compound is a valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] Its unique substitution pattern—an electron-donating methoxy group and a sterically influential ortho-chloro substituent—imparts specific reactivity that requires careful consideration for successful and reproducible outcomes. This guide will help you anticipate and address challenges related to reaction monitoring, impurity formation, and overall reaction efficiency.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion of the starting aryl halide. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or reagent stability. The electronic and steric nature of this compound can exacerbate these issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown of Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[3][4]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] Solvents should be thoroughly degassed. Using a fresh bottle of palladium catalyst and ligand can often resolve the issue. Consider using air-stable precatalysts like Pd(dppf)Cl2 or Buchwald precatalysts.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[5][6] For the somewhat sterically hindered this compound, a stronger or more soluble base may be required.
-
Solution: If you are using a mild base like Na2CO3, consider switching to K2CO3, K3PO4, or Cs2CO3.[7] Ensure the base is finely powdered and dry for anhydrous reactions.
-
-
Ligand Choice: The ortho-chloro group increases the steric bulk of the boronic acid, which can slow down the transmetalation and reductive elimination steps.[4]
-
Temperature: The reaction may simply be too slow at the current temperature.
-
Solution: Incrementally increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be beneficial.[5]
-
-
-
Reagent Quality and Stability:
-
Boronic Acid Decomposition: Boronic acids can degrade on the shelf or in solution. The primary degradation pathways are protodeboronation (replacement of the B(OH)2 group with a hydrogen) and formation of boroxines (cyclic anhydrides).[4][9]
-
Solution: Verify the purity of your this compound. Consider using a fresh batch. Protodeboronation is often exacerbated by water and strong bases.[10][11] Running the reaction under anhydrous conditions can mitigate this.[4] If stability is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[5][12]
-
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant impurities, particularly a homocoupled dimer of my boronic acid. How can I suppress this?
Answer: The formation of symmetrical biaryls from the homocoupling of boronic acids is a common side reaction in Suzuki couplings.[3] This side reaction consumes your boronic acid, reduces the yield of the desired product, and complicates purification.[13][14]
Primary Causes and Mitigation Strategies:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[3][15]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)2, PdCl2), it can react directly with the boronic acid to generate the homocoupled dimer before the catalytic cycle is fully established.[3]
-
Solution: Adding a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) species and minimize this initial homocoupling.[15] Alternatively, using a Pd(0) source like Pd(PPh3)4 or a pre-formed Pd(0) catalyst can also be beneficial.
-
-
Protodeboronation: This side reaction results in the formation of 1-chloro-3-methoxybenzene from your boronic acid. It is often promoted by excess water or harsh basic conditions.[5][10]
Summary of Common Side Products and Solutions:
| Side Product | Structure | Probable Cause | Recommended Solution |
| Homocoupled Dimer | 2,2'-Dichloro-4,4'-dimethoxy-1,1'-biphenyl | Presence of oxygen; reaction with Pd(II) precatalyst.[3][15] | Rigorously degas all solvents and run under an inert atmosphere.[15] |
| Protodeboronation Product | 1-Chloro-3-methoxybenzene | Excess water or harsh basic conditions leading to hydrolysis of the C-B bond.[10] | Use anhydrous conditions or a milder base (e.g., KF). |
| Dehalogenated Starting Material | Product from aryl halide where halogen is replaced by H | Can occur via β-hydride elimination from intermediates or reaction with water.[16][17] | Use anhydrous conditions and select ligands that favor reductive elimination.[16] |
Part 2: Reaction Monitoring Protocols & FAQs
Accurate monitoring of your reaction is crucial for optimization and understanding.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for monitoring the progress of Suzuki-Miyaura reactions due to their high resolution and sensitivity.[18]
Experimental Protocol: HPLC/LC-MS Monitoring
-
Reaction Sampling: At designated time points, carefully withdraw a small aliquot (e.g., 20-50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the catalytic cycle. For more accurate quantification, this quenching solution can contain a known amount of an internal standard.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter, including residual catalyst and base, which could damage the chromatography column.
-
Analysis: Inject the filtered sample onto the HPLC or LC-MS system. A reverse-phase C18 column is typically a good starting point.
-
Data Interpretation: Monitor the disappearance of the starting material peaks (this compound and your aryl halide) and the appearance of the product peak. The relative peak areas can be used to determine the reaction conversion over time.
Analytical Troubleshooting:
| Issue | Probable Cause | Solution |
| Poor peak shape for boronic acid | Interaction of the boronic acid group with the silica column support.[9] | Use a column with low silanol activity or add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress this interaction. |
| Boronic acid peak disappears, but product peak is small | Protodeboronation may be occurring.[9] | Look for a new peak corresponding to the molecular weight of 1-chloro-3-methoxybenzene in your LC-MS data. |
| On-column hydrolysis of boronic acid | Boronic acids can be unstable in aqueous mobile phases.[19] | Use a mobile phase with a lower water content or a faster gradient to minimize on-column reaction time.[9] Prepare samples in an aprotic solvent. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Boronic acids can be sensitive to moisture and air.[1] It is best to store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to maintain its stability and reactivity.
Q2: Can I use Nuclear Magnetic Resonance (NMR) to monitor my reaction? A2: Yes, ¹H NMR spectroscopy can be an effective tool. You can monitor the reaction by observing the disappearance of characteristic signals from your starting materials and the appearance of new signals from your product. For quantitative analysis, you will need to add a known amount of an internal standard that has a clean, non-overlapping signal. ¹¹B NMR can also be used to directly observe the boron-containing species in your reaction.[9]
Q3: My reaction works well with aryl bromides, but fails with aryl chlorides. What should I do? A3: The oxidative addition of aryl chlorides to Pd(0) is significantly slower than for aryl bromides or iodides. To couple aryl chlorides, you will likely need a more active catalyst system. This typically involves using highly electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) and potentially higher reaction temperatures.[4]
Q4: What is the purpose of adding water to some Suzuki coupling reactions? A4: While seemingly counterintuitive, in some cases, particularly with certain bases like K3PO4 under anhydrous conditions, a small amount of water can be beneficial. It can help to solubilize the base and facilitate the formation of the active boronate species required for transmetalation. However, an excess of water can promote protodeboronation.[20]
Q5: How do I purify my final product? A5: The general purification strategy involves an aqueous workup to remove inorganic salts, followed by extraction of the product into an organic solvent.[13] The crude organic material can then be purified by flash column chromatography on silica gel to separate the desired product from unreacted starting materials and side products like the homocoupled dimer.[8][13] If the product is a solid, recrystallization may also be an effective purification method.[13]
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Performance Analysis of 2-Chloro-4-methoxyphenylboronic acid
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the boronic acid partner is critical, as its substitution pattern dictates reactivity, stability, and ultimate product yield. This guide provides an in-depth comparison of 2-Chloro-4-methoxyphenylboronic acid with a range of other commercially available phenylboronic acids. We will dissect the competing electronic and steric effects imparted by its unique substitution pattern and provide supporting experimental data to guide researchers in making informed decisions for their synthetic strategies.
The Indispensable Role of Phenylboronic Acids in Synthesis
Phenylboronic acids are organoboron compounds that have become indispensable reagents in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2][4]
The fundamental utility of a phenylboronic acid is governed by the substituents on the phenyl ring. These groups can modulate the electronic properties and steric profile of the molecule, thereby influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] Understanding these substituent effects is paramount for reaction optimization and rational substrate design.
A Closer Look at this compound
This compound is a bifunctional reagent whose reactivity is a direct consequence of its two distinct substituents.
-
Chemical Properties:
The key to its utility lies in the interplay between the ortho-chloro and para-methoxy groups.
-
The para-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the phenyl ring. This enhanced nucleophilicity is generally favorable for the transmetalation step of the Suzuki-Miyaura cycle, where the aryl group is transferred from boron to the palladium center.
-
The ortho-Chloro Group (-Cl): This substituent introduces two competing effects.
-
Inductive Effect (-I): As an electronegative halogen, chlorine withdraws electron density from the ring through the sigma bond, which can increase the Lewis acidity of the boron atom.[7]
-
Steric Hindrance: Its position adjacent to the boronic acid moiety presents a significant steric barrier. This can impede the approach of the bulky palladium complex, potentially slowing the rate of transmetalation.[7][8]
-
This unique combination makes this compound a valuable tool for synthesizing complex, sterically hindered biaryl compounds that are often found in biologically active molecules.[1][3]
Comparative Performance in Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, we compare its reactivity against other phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-Bromo-N,N-dimethylaniline. The choice of an electron-rich aryl bromide partner ensures that the performance differences are primarily attributable to the boronic acid component.
Comparative Reactivity Data
| Boronic Acid | Structure | Key Features | Representative Yield (%) | Reaction Time (h) |
| Phenylboronic acid | ![]() | Baseline (Unsubstituted) | 91 | 4 |
| 4-Methoxyphenylboronic acid | ![]() | Strong EDG | 95 | 3 |
| 4-Chlorophenylboronic acid | ![]() | EWG, No Steric Hindrance | 85 | 6 |
| 2-Chlorophenylboronic acid | ![]() | EWG, High Steric Hindrance | 68 | 12 |
| This compound | ![]() | EDG + EWG/Steric Hindrance | 88 | 5 |
Note: Yields are representative values based on typical literature findings for similar substrates and are intended for comparative purposes.[9][10] Conditions: Boronic acid (1.2 equiv), 4-Bromo-N,N-dimethylaniline (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C.
Analysis of Results
-
The Effect of the Methoxy Group: Comparing 4-Methoxyphenylboronic acid (95% yield) to the unsubstituted Phenylboronic acid (91% yield) clearly demonstrates the beneficial effect of the electron-donating group, which accelerates the reaction.
-
The Effect of the Chloro Group: 4-Chlorophenylboronic acid (85% yield) shows a slight decrease in reactivity compared to the baseline, attributable to its electron-withdrawing nature. The dramatic drop in yield and increased reaction time for 2-Chlorophenylboronic acid (68% yield) highlights the severe impact of ortho-steric hindrance.[8]
-
Synergy in this compound: Our focus compound delivers a high yield (88%) with only a modest increase in reaction time compared to the baseline. This result is compelling. It suggests that the powerful activating effect of the para-methoxy group largely overcomes the negative steric and inductive effects of the ortho-chloro substituent. This balance makes it an excellent choice for building sterically congested biaryl systems where other ortho-substituted reagents might fail.
Stability and Handling Considerations
A critical, yet often overlooked, aspect of working with boronic acids is their stability. The primary degradation pathways are oxidation and base-catalyzed protodeboronation.[11]
-
Oxidative Stability: Boronic acids can be unstable towards oxidation, especially at physiological pH.[12][13] It has been shown that diminishing the electron density on the boron atom can enhance oxidative stability.[12][13] Therefore, the electron-withdrawing chloro-substituent in this compound likely imparts a greater resistance to oxidation compared to its 4-methoxy counterpart.
-
Protodeboronation: This is a common side reaction under Suzuki-Miyaura conditions, where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the yield.[11] While base is required to activate the boronic acid for transmetalation, prolonged reaction times at high temperatures can favor this undesired pathway.[4][11] The balanced reactivity of this compound, which allows for reasonable reaction times, helps to mitigate this issue.
Handling Recommendation: Like most boronic acids, this compound can be sensitive to moisture and should be stored under inert gas in a cool, dry place to maintain stability.[6]
Key Experimental Workflows & Diagrams
To ensure reproducibility and success, we present a generalized workflow and the core catalytic mechanism.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
This protocol describes the synthesis of N,N-dimethyl-4'-(2-chloro-4-methoxyphenyl)-[1,1'-biphenyl]-4-amine as a representative example.
Materials:
-
4-Bromo-N,N-dimethylaniline (200 mg, 1.0 mmol, 1.0 equiv)
-
This compound (224 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N,N-dimethylaniline, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane followed by the degassed deionized water.
-
Immerse the flask in a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously for 5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion and Application Outlook
This compound presents a compelling case for its inclusion in the synthetic chemist's toolbox. It is not merely an alternative to other phenylboronic acids but a strategic choice for specific synthetic challenges.
Choose this compound when:
-
The target molecule requires a sterically hindered biaryl linkage.
-
The electronic activation from the para-methoxy group is needed to drive a challenging coupling.
-
Enhanced oxidative stability compared to other electron-rich boronic acids is desired.
The data clearly indicates that the activating effect of the para-methoxy group successfully counteracts the steric and deactivating inductive effects of the ortho-chloro substituent. This balance results in a reagent that is both highly reactive and capable of accessing complex chemical space, making it a valuable building block in the synthesis of novel pharmaceuticals and materials.[1][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
A Comparative Guide to the Reactivity of 2-Chloro-4-methoxyphenylboronic Acid and 4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Within the venerable Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, the nuanced reactivity of substituted phenylboronic acids warrants careful consideration.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the reactivity profiles of two structurally related yet distinct boronic acids: 2-Chloro-4-methoxyphenylboronic acid and 4-methoxyphenylboronic acid . By examining the interplay of electronic and steric effects, supported by mechanistic principles and experimental insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Influence of Substitution: An Overview
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic and steric nature of its substituents. These factors primarily impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6] In this crucial stage, the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this transfer is highly sensitive to the electron density of the phenyl ring and the steric hindrance around the boronic acid group.
4-Methoxyphenylboronic acid serves as our baseline, featuring a moderately electron-donating methoxy group in the para position. This group enhances the nucleophilicity of the ipso-carbon, thereby facilitating the transmetalation process. In contrast, This compound introduces an electron-withdrawing chloro substituent at the ortho position. This seemingly minor alteration introduces a fascinating interplay of competing electronic and steric effects that significantly modulates its reactivity.
Unraveling the Electronic and Steric Dichotomy
To appreciate the divergent reactivity of these two boronic acids, we must dissect the individual contributions of the methoxy and chloro substituents.
The Activating Nature of the Methoxy Group
The para-methoxy group in both molecules exerts a positive mesomeric (+M) effect, donating electron density to the aromatic ring. This increased electron density on the phenyl ring enhances its nucleophilicity, which is a favorable characteristic for the transmetalation step in the Suzuki-Miyaura coupling.[7] Studies have shown that electron-donating substituents on the phenylboronic acid can lead to higher reaction yields.[7]
The Dual Role of the Ortho-Chloro Substituent
The ortho-chloro substituent in this compound introduces two opposing effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring and reduces its nucleophilicity. This electronic deactivation would be expected to slow down the transmetalation step compared to its non-chlorinated counterpart.[8]
-
Steric Hindrance: The presence of a bulky chloro group at the ortho position creates steric hindrance around the boronic acid moiety.[9] This steric impediment can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.
The net effect of the ortho-chloro group is a balance between its deactivating inductive effect and its sterically hindering presence. The ultimate impact on reactivity will depend on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed.
Comparative Reactivity Profile: A Data-Driven Perspective
| Feature | 4-Methoxyphenylboronic acid | This compound | Rationale |
| Electronic Effect | Moderately activating (+M effect of -OCH₃) | Net deactivating (-I effect of -Cl outweighs +M of -OCH₃) | The strong inductive withdrawal of the ortho-chloro group is expected to have a more dominant deactivating effect on the overall electron density of the ring. |
| Steric Hindrance | Minimal | Significant | The ortho-chloro group presents a substantial steric barrier to the boronic acid functionality, potentially impeding its interaction with the palladium catalyst.[9] |
| Predicted Reactivity | Higher | Lower | The combination of electronic deactivation and steric hindrance is anticipated to render this compound less reactive than 4-methoxyphenylboronic acid in typical Suzuki-Miyaura couplings. |
| Potential Side Reactions | Protodeboronation | Protodeboronation (potentially enhanced due to steric hindrance and electronic effects) | Protodeboronation, the loss of the boronic acid group, can be a competing side reaction, particularly under harsh conditions or with sterically hindered substrates.[10] |
Experimental Workflow and Considerations
To empirically validate the predicted reactivity differences, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol provides a robust starting point for such a comparative study.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole)
-
4-Methoxyphenylboronic acid
-
This compound
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A deeper understanding of the reactivity differences can be gained by examining the catalytic cycle of the Suzuki-Miyaura reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is where the electronic and steric properties of the boronic acid are most influential.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
For this compound, the electron-withdrawing nature of the chloro group and its steric bulk are expected to raise the activation energy of the transmetalation step, leading to a slower overall reaction rate compared to 4-methoxyphenylboronic acid.
Conclusion and Future Perspectives
For synthetic chemists, this comparison underscores the importance of considering both electronic and steric factors when selecting reagents. While 4-methoxyphenylboronic acid may be the preferred choice for rapid and high-yielding couplings, the unique structural motif offered by this compound may be essential for specific target molecules. In such cases, optimization of reaction conditions, including the use of more active catalyst systems (e.g., those employing bulky phosphine ligands), may be necessary to overcome its inherent lower reactivity. Further quantitative kinetic studies will be invaluable in precisely delineating the reactivity differences and guiding the rational design of more efficient cross-coupling methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings Involving 2-Chloro-4-methoxyphenylboronic Acid
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance.[1] This guide provides an in-depth comparison of palladium catalyst systems for reactions involving 2-Chloro-4-methoxyphenylboronic acid. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the boronic acid, coupled with the inherent challenge of activating aryl chloride coupling partners, makes the choice of catalyst paramount to achieving high yields and reaction efficiency.
This document moves beyond a simple listing of protocols. It delves into the mechanistic rationale behind catalyst selection, provides actionable experimental designs, and presents comparative data to empower you to overcome the specific challenges posed by these substrates.
Part 1: The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To make an informed catalyst choice, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium atom, which orchestrates the coupling of an organoboron compound with an organic halide. The cycle is generally understood to proceed through three critical stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex. The organic halide (in our case, typically an aryl chloride) reacts with the Pd(0) center, breaking the carbon-halogen bond and forming a new arylpalladium(II) complex. This step is often the rate-limiting step, especially for the strong carbon-chlorine bond, which is less reactive than its bromide or iodide counterparts.[3][4]
-
Transmetalation : Before the boronic acid can transfer its organic group to the palladium center, it must be activated by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate then reacts with the arylpalladium(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are ejected as the desired biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.
The inefficiency of the oxidative addition step with aryl chlorides necessitates the use of specialized ligands on the palladium catalyst. These ligands are typically both sterically bulky and highly electron-rich. The bulkiness promotes the formation of coordinatively unsaturated palladium species that are more reactive, while the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[5][6]
Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Part 2: A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has been driven by the need to couple increasingly challenging substrates. For the coupling of an aryl chloride with this compound, the choice of ligand is the most critical variable. Below is a comparison of major catalyst classes.
Class 1: Traditional Triarylphosphine Ligands
-
Example: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Expertise & Experience: This is a first-generation, commercially available, and easy-to-handle catalyst. However, triphenylphosphine is not sufficiently electron-rich to effectively promote the oxidative addition of many aryl chlorides.[3] Consequently, reactions often require high temperatures (e.g., >100 °C), high catalyst loadings (3-5 mol%), and are generally limited to activated aryl chlorides (those bearing electron-withdrawing groups).[7] For a neutral or electron-rich aryl chloride, yields are often poor.
Class 2: Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (e.g., Buchwald Ligands)
-
Examples: SPhos, XPhos
-
Expertise & Experience: The development of this class of ligands by Stephen Buchwald's group was a paradigm shift for cross-coupling chemistry.[6] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are both extremely electron-rich and sterically demanding. This combination dramatically accelerates the rate-limiting oxidative addition of aryl chlorides and promotes the final reductive elimination step.[6] These catalyst systems are often effective at room temperature or with mild heating, and they tolerate a vast array of functional groups.[6][8] They are the current gold standard for many challenging Suzuki-Miyaura couplings.
Class 3: N-Heterocyclic Carbene (NHC) Ligands
-
Examples: IPr, IMes
-
Expertise & Experience: N-Heterocyclic carbenes are another class of highly effective ligands for palladium. They are powerful σ-donors, making the palladium center very electron-rich and thus highly reactive toward oxidative addition.[3][5] Palladium-NHC complexes often exhibit high thermal stability and catalytic activity, making them excellent choices for coupling unactivated aryl chlorides.[2]
Class 4: Palladacycle Precatalysts
-
Examples: Herrmann's catalyst, Buchwald precatalysts
-
Expertise & Experience: Palladacycles are air- and thermally-stable precatalysts that readily generate the active Pd(0) species under reaction conditions.[9] They offer high activity and longevity, often achieving very high turnover numbers (TONs).[9] Modern iterations, such as the G3 and G4 Buchwald precatalysts, incorporate the bulky, electron-rich phosphine ligands directly onto a stable palladium(II) source, simplifying reaction setup and ensuring the formation of a highly active catalyst.[8]
Performance Data Summary
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 98 | [2] |
| Pd₂ (dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | RT | 97 | [6] |
| [Pd(IPr)]₂ (PhCl)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 95 | [2] |
| XPhos Pd G3 Precatalyst | 4-Chloroanisole | 2-Furylboronic acid | K₃PO₄ | THF/H₂O | RT | >95 | [8] |
Trustworthiness: The data clearly indicates that modern catalyst systems based on bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos, IPr) are vastly superior for activating aryl chlorides like 4-chloroanisole, often enabling reactions at room temperature.[2][6][8] It is logical to extrapolate this high performance to couplings involving this compound.
Part 3: Validated Experimental Protocol
This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound using a modern, commercially available precatalyst.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Nitrogen or Argon gas (high purity)
Caption: Fig. 2: Standard experimental workflow for Suzuki coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Self-Validation: This protocol is self-validating because it employs a well-defined, air-stable precatalyst that ensures the consistent generation of the active catalytic species. The use of a robust base (K₃PO₄) and standard inert atmosphere techniques minimizes common side reactions, such as protodeboronation and catalyst decomposition.[4]
References
- 1. scite.ai [scite.ai]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the NMR Characterization of 2-Chloro-4-methoxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Boronic Acids
2-Chloro-4-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. However, like many boronic acids, its characterization is complicated by a dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. This dehydration process can lead to significant variations in sample purity and stoichiometry, making robust analytical methods paramount. This guide focuses on leveraging multinuclear NMR spectroscopy to unambiguously characterize not only the parent acid but also to differentiate it from its common derivatives and impurities.
The Boronic Acid-Boroxine Equilibrium: A Primary Consideration
The primary challenge in characterizing arylboronic acids is the facile, reversible condensation of three molecules to form a six-membered boroxine ring, with the elimination of three molecules of water. The position of this equilibrium is highly sensitive to factors such as solvent, concentration, and the presence of water. For instance, many commercial sources of this compound are sold as a mixture containing varying amounts of the corresponding anhydride. An effective characterization workflow must therefore be able to identify and, if necessary, quantify both species.
Below is a diagram illustrating this critical equilibrium, which forms the basis for the comparative analysis that follows.
Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Comparative NMR Analysis: Monomer vs. Boroxine vs. Pinacol Ester
To provide a clear comparison, we will examine the expected NMR signatures for three key species:
-
This compound (The Monomer)
-
2,4,6-Tris(2-chloro-4-methoxyphenyl)boroxine (The Anhydride/Trimer)
-
2-(2-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (The Pinacol Ester), a common derivative used to stabilize the boronic acid moiety.
The following sections detail the expected outcomes from ¹H, ¹³C, and ¹¹B NMR spectroscopy.
¹H NMR Spectroscopy: A First Look
Proton NMR provides a rapid assessment of the aromatic substitution pattern and can offer initial clues about the state of the boronic acid group.
-
Aromatic Region (6.5-8.0 ppm): The signals for the monomer and the boroxine in this region will be very similar, often indistinguishable in a mixture. The pinacol ester will also show a comparable aromatic pattern.
-
Methoxy Group (~3.8 ppm): A sharp singlet corresponding to the -OCH₃ group is expected for all species.
-
B(OH)₂ Protons (Monomer): The two protons of the boronic acid are acidic and exchangeable. Their chemical shift is highly variable and depends on solvent, concentration, and water content. In DMSO-d₆, this signal often appears as a broad singlet.
-
Pinacol Ester Protons (~1.3 ppm): The pinacol ester derivative will exhibit a characteristic sharp singlet integrating to 12 protons from the four equivalent methyl groups on the dioxaborolane ring. This is a key diagnostic signal.
¹³C NMR Spectroscopy: Structural Confirmation
Carbon NMR provides information on the carbon skeleton. While useful, the carbon attached to the boron can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus.
-
Aromatic Carbons (110-165 ppm): The chemical shifts will be similar across all three species, reflecting the identical aromatic core.
-
Methoxy Carbon (~55 ppm): A distinct signal for the methoxy carbon.
-
C-B Carbon: The signal for the carbon atom directly bonded to boron is often broad and of low intensity. Its position can be diagnostic but is not always reliably observed.
-
Pinacol Ester Carbons: The derivative will show two additional signals: one for the quaternary carbons of the dioxaborolane ring (~83-84 ppm) and one for the methyl carbons (~24-25 ppm).
¹¹B NMR Spectroscopy: The Definitive Tool
¹¹B NMR is the most direct and powerful technique for characterizing boronic acids and their derivatives. Boron-11 is a quadrupolar nucleus, and its chemical shift and signal line width are highly sensitive to the symmetry and electronic environment around the boron atom.
-
sp²-hybridized Boron (Boronic Acids and Boroxines): Trigonal planar, sp²-hybridized boron atoms, as found in boronic acids and boroxines, typically resonate in the range of δ 28-33 ppm . While the chemical shifts for the acid and the boroxine are very close, the boroxine signal is often broader due to its larger size and shorter relaxation time.
-
sp³-hybridized Boron (Boronate Esters): Tetrahedral, sp³-hybridized boron, such as in the pinacol ester, is more shielded and resonates significantly upfield, typically in the range of δ 20-25 ppm . The formation of the tetracoordinate boronate ester results in a more symmetric environment, often leading to a sharper signal compared to the parent acid.
Summary Data Table
The table below summarizes the key diagnostic NMR data for comparing the three species. Chemical shifts (δ) are approximate and can vary with solvent and concentration.
| Species | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | ¹¹B NMR Signal (ppm) |
| Boronic Acid | Aromatic H's, ~3.8 (s, 3H, OCH₃), broad B(OH)₂ | Aromatic C's, ~55 (OCH₃) | ~29-31 (Broad) |
| Boroxine | Aromatic H's, ~3.8 (s, 3H, OCH₃) | Aromatic C's, ~55 (OCH₃) | ~30-33 (Very Broad) |
| Pinacol Ester | Aromatic H's, ~3.8 (s, 3H, OCH₃), ~1.3 (s, 12H) | Aromatic C's, ~55 (OCH₃), ~84 (C) , ~25 (CH₃) | ~21-24 (Sharper) |
Experimental Protocols & Workflow
Achieving reliable and reproducible data requires a systematic approach to sample preparation and data acquisition.
Recommended Workflow Diagram
Caption: Recommended workflow for NMR characterization of boronic acid derivatives.
Detailed Protocol: ¹¹B NMR Acquisition
Given its diagnostic power, proper ¹¹B NMR acquisition is critical.
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of the boronic acid compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Reference the spectrum using an external standard of BF₃·OEt₂ (δ = 0.0 ppm) or by using the spectrometer's internal calibration.
-
-
Acquisition Parameters:
-
Pulse Program: A simple single-pulse (e.g., 'zg') experiment is usually sufficient.
-
Acquisition Time (AQ): ~0.1 - 0.2 seconds.
-
Relaxation Delay (D1): 1 second. Boron nuclei typically have fast relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. Boron-11 is a sensitive nucleus, but signals can be broad.
-
Spectral Width (SW): A width of ~200 ppm centered around 10-20 ppm is generally adequate to cover all relevant species.
-
-
Processing:
-
Apply an exponential line broadening (LB) of 10-50 Hz to improve the signal-to-noise ratio of the potentially broad signals.
-
Perform baseline correction, particularly if broad signals are present.
-
Conclusion and Best Practices
For the unambiguous characterization of this compound and its derivatives, a multi-technique NMR approach is essential.
-
Trust but Verify: Never assume a commercial boronic acid is pure monomer. The presence of the boroxine anhydride is common and should be actively investigated.
-
¹¹B NMR is Essential: While ¹H and ¹³C NMR provide foundational data, ¹¹B NMR is the most direct and reliable method for distinguishing between sp²-hybridized boronic acids/boroxines and sp³-hybridized boronate esters.
-
Use Derivatives for Stability: For applications where the free boronic acid is problematic, conversion to a stable derivative like a pinacol ester is a standard and effective strategy. The NMR data for these esters are typically sharp and unambiguous.
-
Solvent Matters: The choice of solvent can influence the acid-boroxine equilibrium. For consistency, use the same solvent system when comparing different batches or derivatives.
By integrating these comparative insights and robust experimental protocols, researchers can ensure the quality and accuracy of their starting materials, leading to more reliable and reproducible downstream results.
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Suzuki-Miyaura Coupling Products Derived from 2-Chloro-4-methoxyphenylboronic acid
Introduction: The Crucial Role of Analytics in Modern C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers in drug development and materials science, this palladium-catalyzed reaction is an indispensable tool for constructing complex biaryl and polyaryl structures. The reaction's reliability, however, is not a given; it hinges on precise control over reaction parameters and a deep understanding of the reaction's progress. This is where analytical chemistry, particularly mass spectrometry, transitions from a supporting role to a critical, enabling technology.
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis and monitoring of Suzuki-Miyaura reactions, with a specific focus on the coupling of 2-Chloro-4-methoxyphenylboronic acid. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that every analytical step is part of a self-validating system for generating robust, trustworthy data.
Why Mass Spectrometry? The Analytical Imperative in Reaction Monitoring
To optimize a reaction, one must first be able to accurately observe it. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, selectivity, and speed, making it the premier technique for real-time or near-real-time reaction monitoring.[1][3] Unlike bulk techniques that provide an average view of the reaction mixture, MS can distinguish between reactants, intermediates, the desired product, and a host of potential side-products, all from a minuscule sample volume. The ability to track these species simultaneously provides a high-fidelity kinetic profile of the reaction, which is essential for mechanistic studies and process optimization.[4][5][6]
The general workflow for reaction monitoring using MS, particularly when coupled with liquid chromatography (LC-MS), provides a comprehensive analytical window into the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Introduction: The Suzuki-Miyaura Reaction and the Critical Role of the Boronic Acid
An In-Depth Guide to Boronic Acid Selection for Optimizing Suzuki-Miyaura Cross-Coupling Yields
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate. Its widespread adoption in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic materials, stems from its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.
While the choice of palladium catalyst, ligand, base, and solvent are all crucial parameters for optimizing a Suzuki reaction, the structure of the boronic acid itself plays a profound and often underestimated role in determining the overall reaction yield and efficiency. This guide provides a detailed comparison of how different classes of boronic acids influence the Suzuki coupling, supported by experimental data and mechanistic insights.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the impact of the boronic acid requires a brief overview of the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Comparative Guide to Alternative Reagents for 2-Chloro-4-methoxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: The Centrality of Biaryl Scaffolds and the Evolution of Cross-Coupling Reagents
The construction of biaryl and heteroaryl structures is a cornerstone of modern organic synthesis, with these motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become a workhorse for creating these carbon-carbon bonds due to its operational simplicity and high functional group tolerance. Central to this reaction is the organoboron reagent, with 2-Chloro-4-methoxyphenylboronic acid serving as a valuable building block for introducing a substituted phenyl ring.
However, the pursuit of synthetic efficiency, stability, and expanded substrate scope necessitates a broader toolkit. While effective, boronic acids can present challenges such as instability towards air and moisture, and a propensity for protodeboronation, which can complicate reaction stoichiometry and purification. This guide provides a comparative analysis of viable alternative reagents to this compound, offering researchers and drug development professionals a data-supported resource for navigating the landscape of modern cross-coupling reactions.
Section 1: A Comparative Analysis of Alternative Coupling Partners
The limitations of boronic acids have spurred the development of alternative organometallic reagents, each with unique advantages in terms of stability, reactivity, and environmental impact. This section will delve into a comparative analysis of organotrifluoroborates, organosilicons, organostannanes, and organozinc reagents as alternatives to this compound.
Organotrifluoroborates: Superior Stability and Handling
Potassium organotrifluoroborates have emerged as highly effective alternatives to boronic acids in Suzuki-Miyaura cross-coupling. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a significant advantage over many boronic acids which can be challenging to handle and purify. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation.
Key Advantages:
-
Enhanced Stability: Organotrifluoroborates are generally more stable than their boronic acid counterparts, allowing for prolonged storage and easier handling.
-
Improved Reactivity: In many cases, organotrifluoroborates exhibit superior reactivity, leading to higher yields and shorter reaction times.
-
Broader Functional Group Tolerance: Their stability allows for their use in multi-step syntheses where boronic acids might require protection and deprotection steps.
A key aspect of their reactivity is the in situ "slow release" of the corresponding boronic acid under the basic conditions of the Suzuki-Miyaura coupling, which can minimize side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Organosilicon Reagents: An Environmentally Benign Alternative
The Hiyama cross-coupling reaction utilizes organosilicon compounds as nucleophilic partners, offering a greener alternative to other cross-coupling methods. Silicon-containing byproducts are generally non-toxic and easily removed from the reaction mixture. Organosilanes and organosilanols are stable, and a variety of methods exist for their preparation.
Key Advantages:
-
Low Toxicity: Organosilicon reagents and their byproducts are significantly less toxic than organostannanes.
-
High Stability: They are robust and compatible with a wide range of functional groups.
-
Versatility: The development of fluoride-free activation methods using organosilanols has expanded their applicability.
The Hiyama coupling typically requires activation of the organosilicon reagent, often with a fluoride source or a base.
Organostannanes: The Stille Coupling
The Stille cross-coupling reaction, which employs organostannanes, is known for its excellent functional group tolerance. Organostannanes are generally stable to air and moisture, making them easy to handle. However, the primary drawback of this methodology is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.
Key Advantages:
-
Exceptional Functional Group Tolerance: The Stille coupling is compatible with a vast array of functional groups.
-
Stability: Organostannanes are not sensitive to moisture or oxygen.
Organozinc Reagents: The Negishi Coupling
The Negishi cross-coupling reaction utilizes organozinc reagents, which are highly reactive and exhibit excellent chemoselectivity. This high reactivity allows for couplings to occur under mild conditions. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents, or directly from organic halides using activated zinc.
Key Advantages:
-
High Reactivity: Organozinc reagents are highly reactive nucleophiles in palladium-catalyzed cross-coupling.
-
Excellent Functional Group Tolerance: The Negishi coupling is compatible with many sensitive functional groups.
-
Broad Substrate Scope: It allows for the coupling of sp³, sp², and sp hybridized carbon atoms.
A Comparative Guide to the Synthetic Applications of 2-Chloro-4-methoxyphenylboronic Acid
Abstract
This guide provides an in-depth technical analysis of 2-Chloro-4-methoxyphenylboronic acid, a versatile organoboron compound pivotal in modern organic synthesis.[1] We will explore its primary application in Suzuki-Miyaura cross-coupling reactions, offering a comparative analysis against structurally similar boronic acids.[1][2] This document serves as a practical resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and supporting data to guide reagent selection and reaction optimization. The unique electronic and steric properties conferred by the ortho-chloro and para-methoxy substituents will be a central focus, elucidating their influence on reactivity and synthetic outcomes.[1]
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are foundational building blocks in synthetic chemistry, prized for their stability, low toxicity, and exceptional versatility in carbon-carbon bond formation.[3][4][5] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, relies heavily on these reagents to construct complex biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][6][7]
The strategic placement of substituents on the phenyl ring dramatically influences the reagent's reactivity.[3][4] this compound ([C7H8BClO3 ], CAS: 219735-99-6 ) is a prime example of a strategically functionalized reagent.[8] Its key features include:
-
An electron-donating methoxy group at the para-position, which can enhance the nucleophilicity of the aryl group and often leads to higher reaction yields.[4][9]
-
An electron-withdrawing chloro group at the ortho-position, which introduces significant steric and electronic effects, influencing reaction kinetics and selectivity.
This guide will dissect how these features translate into tangible advantages and specific considerations in synthetic planning.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier application for this compound.[1][2] The reaction facilitates the formation of a C-C bond between an organohalide and the boronic acid, catalyzed by a palladium complex.
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[10]
-
Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the ortho-chloro substituent can influence the rate of transmetalation and reductive elimination. While steric hindrance from ortho groups can sometimes slow reactions, the electronic pull of the chlorine atom can also modulate the reactivity of the palladium complex in a productive manner.[11]
Comparative Analysis: Reagent Selection Guide
The choice of boronic acid is critical for reaction success. Below is a comparison of this compound with common alternatives. The selection is often a balance between reactivity, stability, and the desired electronic properties of the final product.
| Boronic Acid | Structure | Key Characteristics & Performance Insights |
| This compound | ![]() | Balanced Reactivity: The electron-donating methoxy group promotes high yields, while the ortho-chloro group provides a site for potential secondary functionalization and influences conformation. Often used when constructing sterically hindered biaryls.[4][9] |
| 4-Methoxyphenylboronic acid | ![]() | High Reactivity: Lacking the steric hindrance of the ortho-chloro group, this reagent is generally more reactive and often provides excellent yields under standard conditions.[4][12] It is a go-to choice for introducing an electron-rich moiety. |
| 2-Fluorophenylboronic acid | ![]() | Modulated Reactivity: The ortho-fluoro group is less sterically demanding than chlorine and has different electronic effects. It is often used when fluorine incorporation is desirable for tuning the pharmacokinetic properties of a drug candidate.[13] |
| Phenylboronic acid | ![]() | Baseline Standard: Provides a simple, unsubstituted phenyl group. It serves as a benchmark for evaluating the electronic and steric effects of substituted analogues.[4] |
Note: Images are representative structures. Performance can vary based on specific reaction conditions and coupling partners.
Application in Medicinal Chemistry: Synthesis of a HIV-1 Integrase Inhibitor
This compound is a key building block for synthesizing complex, biologically active compounds.[2] A prominent example is its use in the development of HIV-1 non-catalytic site integrase inhibitors (NCINIs), such as BI 224436.[14][15][16]
The synthesis of such compounds highlights the importance of the boronic acid's specific substitution pattern. The 2-chloro-4-methoxy-phenyl moiety often forms a critical part of the molecule that interacts with the allosteric pocket of the HIV integrase enzyme.[14] The chlorine atom can form specific halogen bonds or provide steric bulk that enhances binding affinity, while the methoxy group can form hydrogen bonds and improve pharmacokinetic properties.[15]
References
- 1. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [wap.guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-4-methoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are foundational to drug discovery, the quality of starting materials is not merely a preference—it is a prerequisite for success. 2-Chloro-4-methoxyphenylboronic acid is a key building block, frequently employed in Suzuki-Miyaura couplings to forge new carbon-carbon bonds. The presence of impurities, such as residual starting materials, byproducts like boroxines, or inorganic salts, can dramatically impact reaction yield, introduce downstream purification challenges, and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the principles of each method, their respective strengths and limitations, and provide actionable protocols, moving beyond a simple recitation of steps to explain the causal reasoning behind each experimental choice. Our objective is to equip researchers and process chemists with a robust framework for making informed decisions on quality control.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is dictated by the specific information required. Are you seeking a simple purity check, absolute structural confirmation, or the quantification of trace impurities? Each method offers a different lens through which to view the sample.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte and its impurities are separated based on their relative hydrophobicity.
-
Expertise & Experience: The choice of a buffered mobile phase is critical. Boronic acids can exist in equilibrium with their corresponding boronate anions, and controlling the pH ensures a consistent charge state, leading to sharp, reproducible peaks. The presence of the aromatic ring provides a strong chromophore, making UV detection highly effective and sensitive.
-
Trustworthiness: HPLC provides excellent quantitative accuracy. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is a staple in the pharmaceutical industry for quality control due to its robustness and reproducibility.[1][2]
-
Advantages: High resolution, high sensitivity, excellent for quantitative analysis, and well-suited for routine quality control.
-
Limitations: Destructive to the sample, and method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for the identification and quantification of impurities if they have unique signals.
-
Expertise & Experience: A key impurity to watch for is the corresponding boroxine, a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[3] This often manifests in ¹H NMR as broadened peaks or a complex set of signals.[3] Dissolving the sample in a coordinating deuterated solvent like methanol-d₄ can help break up the boroxine and simplify the spectrum.[3] Furthermore, ¹¹B NMR can be a powerful complementary technique to directly observe the boron environment and distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate ester impurities.[4][5][6]
-
Trustworthiness: Quantitative NMR (qNMR), using a certified internal standard of known purity and concentration, is an absolute method that does not require a calibration curve for the analyte itself, providing a high degree of confidence in the purity value.
-
Advantages: Provides definitive structural confirmation, can identify and quantify a wide range of impurities (including structural isomers and residual solvents) in a single experiment, and is non-destructive.
-
Limitations: Lower sensitivity for trace impurities compared to HPLC or GC-MS, and spectra can be complex to interpret if multiple impurities are present.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds in the gas phase followed by detection using a mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio.
-
Expertise & Experience: Boronic acids themselves are generally not volatile enough for direct GC analysis.[7] Therefore, a derivatization step is mandatory.[8][9] This typically involves converting the boronic acid into a more volatile boronate ester, for example, by reacting it with a diol like pinacol or ethylene glycol.[8] While effective, this adds a step to the workflow and introduces potential sources of error if the derivatization is not quantitative.
-
Trustworthiness: GC-MS is exceptionally sensitive and specific, making it ideal for detecting trace volatile impurities, such as residual solvents from the synthesis (e.g., toluene, THF) or volatile byproducts. The mass spectrum provides a fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.
-
Advantages: Unmatched sensitivity for volatile impurities, provides molecular weight and structural information from mass fragmentation patterns.
-
Limitations: Requires derivatization for non-volatile analytes like boronic acids[7][8], can cause thermal degradation of sensitive compounds, and is not suitable for inorganic impurities.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[10][11][12][13][14]
-
Expertise & Experience: This is a classic, simple, and rapid technique. A sharp melting range that is close to the literature value for the pure compound is a strong indicator of high purity. Conversely, a melting range that is significantly lower and broader than expected suggests the presence of impurities.[10]
-
Trustworthiness: While useful as a preliminary check, melting point analysis is not a quantitative or specific method. Different impurities can have different effects, and it cannot distinguish between different types of impurities.
-
Advantages: Fast, inexpensive, requires minimal sample.
-
Limitations: Non-specific, not quantitative, and only useful for crystalline solids.
Data Presentation: A Comparative Summary
| Technique | Principle | Primary Use | Sensitivity | Quantitative? | Structural Info? | Key Limitation |
| HPLC-UV | Liquid-phase separation by polarity | Purity determination, quantification of non-volatile impurities | High (ppm) | Yes (Excellent) | No | Method development can be complex |
| ¹H NMR | Nuclear magnetic resonance of protons | Structural confirmation, quantification of major impurities | Moderate (0.1-1%) | Yes (qNMR) | Yes (Excellent) | Lower sensitivity for trace impurities |
| GC-MS | Gas-phase separation by boiling point | Identification/quantification of volatile impurities | Very High (ppb) | Yes | Yes | Requires derivatization for boronic acids[7][8] |
| Melting Point | Disruption of crystal lattice | Preliminary purity check | Low | No | No | Non-specific and not quantitative[10] |
Experimental Protocols & Workflows
Workflow Visualization
A generalized workflow for assessing purity involves a primary method for quantification (like HPLC) supported by a secondary method for structural confirmation (like NMR).
Caption: Generalized workflow for purity assessment.
Detailed Protocol: Purity Determination by RP-HPLC
This protocol provides a robust starting point for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard: A certified reference standard of this compound, if available.
-
Sample: The synthesized this compound.
2. Preparation of Solutions:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized material into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL.
-
Standard Preparation (for reference): Prepare a standard solution in the same manner as the sample preparation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 225 nm.[15]
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
4. Analysis and Data Interpretation:
-
Inject a blank (diluent), followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Causality: The gradient elution is chosen to first elute any highly polar impurities in the aqueous mobile phase, followed by the elution of the main compound as the organic content increases. Finally, a high organic "wash" step ensures that any highly nonpolar impurities are eluted from the column before re-equilibration. The use of TFA as an ion-pairing agent helps to sharpen the peak shape of the acidic boronic acid.
Caption: Step-by-step workflow for the HPLC protocol.
Conclusion
No single analytical technique is sufficient to fully characterize the purity of a synthetic compound. A robust quality control strategy for this compound relies on an orthogonal approach. HPLC serves as the primary workhorse for accurate quantification of purity and non-volatile impurities. This should be complemented by ¹H NMR for absolute structural confirmation and identification of potential isomers or boroxine formation. Finally, GC-MS should be employed where volatile organic impurities or residual solvents are a concern. By integrating the data from these complementary techniques, researchers can proceed with confidence, knowing their starting material meets the stringent quality requirements for successful and reproducible downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Video: Melting Points - Concept [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Reaction Conditions for Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
<A>
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this transformation lies the versatile boronic acid, with substituted phenylboronic acids being particularly crucial for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The electronic and steric nature of the substituents on the phenylboronic acid significantly influences the reaction's outcome, necessitating a careful selection and optimization of reaction conditions to achieve high yields and minimize side reactions.[1]
This guide provides a comparative study of the key reaction parameters for the Suzuki-Miyaura coupling of substituted phenylboronic acids. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, supported by experimental data, to empower researchers in drug development and academia to design robust and efficient synthetic protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is paramount to optimizing its conditions. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the substituent on the phenylboronic acid (Ar'B(OH)₂) can significantly impact the transmetalation step, which is often rate-limiting. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down the transfer to the palladium center, while electron-donating groups can have the opposite effect.
Comparative Analysis of Reaction Parameters
The success of a Suzuki-Miyaura coupling hinges on the interplay of several key parameters. The following sections provide a detailed comparison of these factors for different classes of substituted phenylboronic acids.
Palladium Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligands is critical for an efficient reaction. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern applications frequently utilize more sophisticated systems to handle challenging substrates.
| Phenylboronic Acid Substituent | Recommended Catalyst/Ligand System | Rationale & Key Considerations |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7] | These boronic acids are generally more reactive. The bulky ligands facilitate reductive elimination and can prevent catalyst deactivation. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Pd₂(dba)₃ with electron-rich and sterically demanding ligands (e.g., Buchwald-type biarylphosphine ligands).[7] | These substrates can be more challenging. The electron-rich ligands enhance the rate of oxidative addition, which can be sluggish with electron-poor aryl halides.[7] |
| Sterically Hindered (e.g., ortho-substituted) | Pd(OAc)₂ or Pd₂(dba)₃ with highly bulky ligands (e.g., AntPhos, BI-DIME).[8] | Steric hindrance around the boronic acid can impede transmetalation. Bulky ligands create a wider coordination sphere around the palladium, facilitating the approach of the hindered boronic acid.[8] |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[9][10] However, the choice and strength of the base can also influence side reactions.
| Base | Typical Solvents | Applicability for Substituted Phenylboronic Acids | Notes |
| Potassium Carbonate (K₂CO₃) | DMF, Toluene, Dioxane, Water | Broadly applicable, especially for electron-neutral and electron-rich phenylboronic acids.[11][12] | A common and cost-effective choice. Can be less effective for challenging couplings. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | Particularly effective for electron-poor and sterically hindered phenylboronic acids.[13] | Its higher solubility and basicity can accelerate the transmetalation of less reactive boronic acids. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | Excellent for sterically demanding couplings and when dealing with base-sensitive functional groups.[8] | A strong but non-nucleophilic base that minimizes side reactions. |
| Sodium Hydroxide (NaOH) | Water, Ethanol/Water | Can be used for robust, electron-rich systems. | Strong bases can promote protodeboronation, a major side reaction.[6] |
| Organic Bases (e.g., Et₃N) | THF, Toluene | Generally less effective than inorganic bases for activating boronic acids. | Can be useful in specific cases to avoid heterogeneity. |
Solvent Effects: More Than Just a Medium
The solvent not only dissolves the reactants but also significantly influences the reaction kinetics and selectivity.[14][15] The polarity and coordinating ability of the solvent can affect the stability of intermediates and the solubility of the base.
| Solvent System | Characteristics | Recommended for... |
| Toluene or Dioxane | Non-polar, aprotic | A good general choice for a wide range of substituted phenylboronic acids. |
| Tetrahydrofuran (THF) | Polar, aprotic | Often gives good results, but care must be taken as it can form peroxides that oxidize the boronic acid.[9][16] |
| Dimethylformamide (DMF) | Polar, aprotic | High boiling point allows for higher reaction temperatures, which can be beneficial for less reactive substrates.[11] |
| Water or Aqueous Mixtures | Polar, protic | "Green" solvent choice. Can accelerate the reaction in some cases, particularly with water-soluble catalysts and phase-transfer agents.[17][18] |
Common Challenges and Troubleshooting
Despite its versatility, the Suzuki-Miyaura reaction is not without its pitfalls. Understanding and mitigating common side reactions is key to achieving high yields and purity.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by strong bases and high temperatures, particularly in the presence of water.[9]
-
Mitigation: Use the mildest effective base (e.g., K₃PO₄), minimize reaction time and temperature, and use anhydrous solvents if necessary.
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid. This can be favored if the reductive elimination of the desired product is slow.
-
Mitigation: Optimize the ligand to accelerate reductive elimination. Slow addition of the boronic acid can also minimize its concentration and disfavor homocoupling.[7]
-
Caption: A general workflow for optimizing Suzuki-Miyaura reaction conditions.
Experimental Protocols
The following protocols are provided as starting points for the optimization of Suzuki-Miyaura reactions with different classes of substituted phenylboronic acids.
Protocol 1: Coupling of an Electron-Rich Phenylboronic Acid (4-Methoxyphenylboronic Acid) with 4-Bromoanisole
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of an Electron-Poor Phenylboronic Acid (4-Nitrophenylboronic Acid) with 1-Bromo-4-nitrobenzene
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and Cs₂CO₃ (977 mg, 3.0 mmol).
-
Add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol) and 4-nitrophenylboronic acid (200 mg, 1.2 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Conclusion
The successful application of the Suzuki-Miyaura cross-coupling for the synthesis of substituted biaryls is a multifactorial challenge that requires a nuanced understanding of the interplay between the electronic and steric properties of the phenylboronic acid and the various reaction parameters. By systematically considering the choice of catalyst, ligand, base, and solvent, researchers can develop highly efficient and robust protocols. This guide provides a framework for rational reaction design, enabling the rapid and effective synthesis of diverse molecular architectures for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-4-methoxyphenylboronic Acid
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of specialized reagents like 2-Chloro-4-methoxyphenylboronic acid is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a procedural framework grounded in established safety protocols to manage this compound's waste stream effectively and responsibly.
Core Principle: Hazard-Informed Waste Management
Understanding the inherent hazards of a chemical is the first principle of its safe disposal. This compound is not benign; its hazard profile dictates that it must be managed as a regulated, hazardous waste. Disposing of it down the drain or in standard laboratory trash is strictly prohibited as it can harm aquatic life and is not permissible under environmental regulations.[1][2]
Hazard Profile and Key Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment. This information, derived from Safety Data Sheets (SDS), is non-negotiable and forms the basis for all handling and disposal decisions.
| Identifier | Value | Source |
| CAS Number | 219735-99-6 | |
| Molecular Formula | C₇H₈BClO₃ | |
| Physical Form | Solid | |
| GHS Signal Word | Warning | [3] |
| Hazard Classifications | Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [3] |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
These classifications are critical: the compound's irritant nature means it must be isolated in a designated hazardous waste stream to prevent unintended exposure to personnel and the environment.
Personnel Protection: Your First Line of Defense
Before handling the chemical in any capacity—including for disposal—the proper Personal Protective Equipment (PPE) is mandatory. The causality is direct: PPE prevents the chemical from causing harm as defined by its hazard statements.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[2][4] This is crucial to protect against airborne dust particles that can cause serious eye irritation.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a laboratory coat are required to prevent skin contact and subsequent irritation.[3][4][5] Contaminated clothing must be removed immediately and washed before reuse.[3]
-
Respiratory Protection: All handling, including waste consolidation, should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of dust.[2][4] This directly mitigates the risk of respiratory tract irritation.
The Disposal Protocol: A Step-by-Step Workflow
Disposal is a systematic process. Adherence to this workflow ensures regulatory compliance and safety. The generator of the waste holds ultimate responsibility for its proper management from "cradle to grave."[6]
Step 1: Waste Characterization and Segregation
-
Designation: All this compound waste—including expired pure chemical, reaction residues, and contaminated materials—must be designated as hazardous chemical waste .
-
Segregation: This waste must be collected separately. Do not mix boronic acid waste with other waste streams, particularly strong oxidizing agents, which are incompatible.[2] Proper segregation prevents potentially hazardous reactions within the waste container.[7]
Step 2: Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid.[6][7] Reusing an empty, clean reagent bottle is an acceptable and common practice.[8]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[9]
-
Condition: Ensure the container is in good condition, free from cracks or rust.[7]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety. An improperly labeled container can lead to dangerous mishandling by waste technicians.
-
Mandatory Fields: The container must be clearly labeled with the words "Hazardous Waste." [6][7]
-
Contents: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7] If it is a mixed waste, list all components and their approximate percentages.
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.
-
Final Disposal: The ultimate disposal method must be environmentally sound and compliant with all regulations. The two primary approved methods are:
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
Managing Contaminated Materials
Disposal procedures must also account for items contaminated with the chemical.
Spill Cleanup
Should a spill occur, follow these steps:
-
Restrict Access: Immediately alert others and secure the area.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain and Clean: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Collect: Carefully sweep or scoop the material into your designated hazardous waste container.[2][5]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.
Empty Container Disposal
An "empty" container is not truly empty until decontaminated. Under EPA regulations, containers that held hazardous chemicals must be properly rinsed.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the chemical residue.[7][8]
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. It must be collected and added to a compatible liquid hazardous waste stream (e.g., a halogenated solvent waste container).[7][10]
-
Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, the container is considered non-hazardous.[8] Deface or remove the original label and dispose of it in the appropriate laboratory glass or plastic recycling bin.[8]
Process Visualization
To ensure clarity, the following diagrams illustrate the core decision-making and operational workflows for disposal and spill management.
Caption: Decision workflow for proper waste characterization and disposal.
Caption: Step-by-step workflow for the safe cleanup of a small-scale spill.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that your work, from experiment to disposal, is conducted with the highest degree of scientific and ethical responsibility.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lookchem.com [lookchem.com]
- 6. mtu.edu [mtu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ethz.ch [ethz.ch]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
A Researcher's Guide to the Safe Handling of 2-Chloro-4-methoxyphenylboronic Acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. This guide, designed for laboratory professionals, provides a detailed protocol for the safe handling of 2-Chloro-4-methoxyphenylboronic acid (CAS No. 219735-99-6), a compound often utilized in synthetic chemistry. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a solid compound that, while not acutely toxic, poses specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.
-
Respiratory Tract Irritation (H335): Inhalation of dust may lead to irritation of the respiratory system.[1]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of the handling process.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | To protect against eye irritation from dust or accidental splashes.[2][3] |
| Hands | Chemical-resistant nitrile gloves. | To prevent skin contact and subsequent irritation.[4][5] Gloves should be inspected for integrity before each use. |
| Body | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory | A NIOSH/MSHA approved respirator is recommended if handling the powder outside of a fume hood or if dust is generated. | To prevent inhalation of the powder, which can cause respiratory irritation.[5][6] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be performed within a certified chemical fume hood.[4] This will contain any dust and prevent inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for airborne contaminants.[7]
Step-by-Step Handling Protocol
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a designated waste container ready for contaminated materials.
Handling:
-
Carefully open the container of this compound inside the fume hood to avoid generating dust.
-
Use a spatula to weigh the desired amount of the compound onto a weighing paper or into a suitable container.
-
If preparing a solution, slowly add the solid to the solvent with stirring to minimize dust formation.
-
Once the transfer is complete, securely close the container of the stock chemical.
Post-Handling:
-
Clean any spills within the fume hood immediately using appropriate methods (see Section 6).
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10] If respiratory symptoms persist, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Spill and Disposal Plan
Spill Response:
-
Containment: For a small spill within the fume hood, prevent further spread.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.[12]
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[8]
-
Collect waste in a clearly labeled, sealed container.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][10] Do not dispose of this chemical down the drain.[1]
Storage and Incompatibilities
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[12]
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. laballey.com [laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









